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1-(3-Methoxyphenoxy)-2-propanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Methoxyphenoxy)-2-propanone
  • CAS: 6437-63-4

Core Science & Biosynthesis

Foundational

3-Methoxy Substituted Phenoxyacetone Derivatives: Synthetic Protocols and Pharmacophore Utility

Executive Summary The 3-methoxy substituted phenoxyacetone derivatives represent a critical class of organic intermediates in the synthesis of aryloxypropanolamine scaffolds. These scaffolds are foundational to medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methoxy substituted phenoxyacetone derivatives represent a critical class of organic intermediates in the synthesis of aryloxypropanolamine scaffolds. These scaffolds are foundational to medicinal chemistry, serving as precursors for


-adrenergic receptor antagonists, anticonvulsants, and sodium channel blockers. This guide provides a rigorous technical analysis of 1-(3-methoxyphenoxy)propan-2-one  (CAS 6437-63-4), detailing its synthesis via Williamson etherification, physicochemical characterization, and downstream utility in drug development.

Unlike the more common 2-methoxy (guaiacol-derived) and 4-methoxy analogs, the 3-methoxy isomer offers unique steric and electronic properties that influence metabolic stability and receptor binding affinity. This document outlines self-validating protocols for its synthesis and explores its potential as a pharmacophore building block.

Part 1: Structural & Synthetic Chemistry[1]

Core Structure Analysis

The core molecule, 1-(3-methoxyphenoxy)propan-2-one , consists of a phenyl ring substituted at the meta position with a methoxy group, linked via an ether oxygen to an acetone moiety.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 180.20 g/mol

  • Key Functional Groups:

    • Ether Linkage (

      
      ):  Stable under basic conditions; susceptible to cleavage by strong Lewis acids (e.g., 
      
      
      
      ).
    • Ketone (

      
      ):  Prime site for reductive amination or Grignard addition.
      
    • Methoxy Group (

      
      ):  Electron-donating group (EDG) at the meta position, affecting electrophilic aromatic substitution patterns and metabolic hydroxylation.
      
Synthesis: Optimized Williamson Ether Protocol

The industrial and laboratory standard for synthesizing phenoxyacetone derivatives is the Williamson Ether Synthesis.[1] This


 reaction involves the nucleophilic attack of a phenoxide ion on an 

-haloketone.
Reaction Scheme


Experimental Protocol (Self-Validating System)

Objective: Synthesis of 1-(3-methoxyphenoxy)propan-2-one with >85% purity.

Reagents:

  • 3-Methoxyphenol (Resorcinol monomethyl ether): 1.0 eq

  • Chloroacetone (stabilized): 1.1 eq

  • Potassium Carbonate (

    
    ), anhydrous: 1.5 eq[2]
    
  • Potassium Iodide (

    
    ): 0.1 eq (Catalyst)[2]
    
  • Solvent: Acetone (Reagent Grade, dried over

    
    )
    

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-methoxyphenol in dry acetone. Add anhydrous

    
    .
    
    • Mechanistic Insight: The base deprotonates the phenol (

      
      ) to generate the phenoxide anion, a potent nucleophile.
      
  • Catalysis: Add catalytic

    
    .
    
    • Causality:

      
       facilitates the Finkelstein reaction in situ, converting the chloroacetone to the more reactive iodoacetone, significantly accelerating the reaction rate.
      
  • Addition: Heat the mixture to a gentle reflux (

    
    ). Add chloroacetone dropwise over 30 minutes.
    
    • Control: Slow addition prevents the exothermic runaway and minimizes bis-alkylation side products.

  • Reaction: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Endpoint: Disappearance of the starting phenol spot.

  • Workup:

    • Cool to room temperature and filter off inorganic salts (

      
      ).
      
    • Evaporate the acetone filtrate under reduced pressure.[1]

    • Dissolve residue in Diethyl Ether (

      
      ) or Dichloromethane (
      
      
      
      ).
    • Critical Wash: Wash the organic layer with 10%

      
       solution.
      
    • Trustworthiness: This step removes any unreacted phenol, ensuring the final product is free of starting material which can interfere with downstream aminations.

    • Wash with brine, dry over anhydrous

      
      , and concentrate.
      
Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 3-Methoxyphenol Deprotonation Activation: K2CO3/Acetone (Formation of Phenoxide) Start->Deprotonation Addition Addition: Chloroacetone + KI (cat) (In-situ Finkelstein) Deprotonation->Addition Reflux Reaction: Reflux 6h (SN2 Mechanism) Addition->Reflux Workup Workup: Filtration & NaOH Wash (Removal of Phenol) Reflux->Workup Product Product: 1-(3-methoxyphenoxy)propan-2-one Workup->Product

Caption: Optimized Williamson Ether Synthesis workflow for 3-methoxy phenoxyacetone derivatives.

Part 2: Physicochemical Characterization

Accurate identification is paramount. The following spectroscopic data serves as a reference standard for the synthesized intermediate.

Spectroscopic Signatures[3]
TechniqueParameterExpected Signal / ValueStructural Assignment
1H NMR

2.25 ppm (s, 3H)
SingletMethyl ketone (

)

3.80 ppm (s, 3H)
SingletMethoxy group (

)

4.55 ppm (s, 2H)
SingletMethylene bridge (

)

6.50–7.20 ppm (m, 4H)
MultipletAromatic protons (3-substituted pattern)
IR 1715–1725

Strong bandKetone Carbonyl (

) stretch
1250, 1040

Strong bandsEther (

) stretching
MS (EI)

180
Molecular Ion (

)
Parent peak

137
FragmentLoss of acetyl group (

)

Note: NMR shifts are approximate (referenced to


) and based on analogous 2-methoxy and 4-methoxy phenoxyacetone derivatives [1, 4].

Part 3: Pharmaceutical & Biological Relevance[4][5][6]

The Aryloxypropanolamine Scaffold

The 3-methoxyphenoxyacetone moiety is a direct precursor to aryloxypropanolamines , a class of drugs primarily known for


-adrenergic antagonism (beta-blockers).
  • Synthetic Pathway: The ketone is reduced (via

    
    ) to an alcohol or subjected to reductive amination to form the amine.
    
  • Structure-Activity Relationship (SAR): The 3-methoxy substituent affects the lipophilicity (

    
    ) and metabolic stability of the ring. Unlike the 4-methoxy group, which is prone to rapid O-demethylation by CYP2D6, the 3-methoxy group often confers greater metabolic resistance.
    
Biological Pathways & Potential Applications
  • Anticonvulsant Activity: Phenoxyacetamide and phenoxyacetone derivatives have shown efficacy in the Maximal Electroshock Seizure (MES) test, modulating sodium channels [5].

  • Anti-inflammatory Agents: Derivatives of phenoxyacetone have been explored as COX-2 inhibitors, where the methoxy group aids in active site docking via hydrogen bonding [6].

  • Metabolic Probes: Used to study CYP450 regioselectivity in O-dealkylation reactions.

Pharmacophore Utility Diagram

Pharmacophore Core 3-Methoxy Phenoxyacetone Alcohol Alcohol Derivative (Reductase) Core->Alcohol Amine Amine Derivative (Reductive Amination) Core->Amine Oxime Oxime Derivative (Hydroxylamine) Core->Oxime Metabolism CYP450 Metabolic Probes Core->Metabolism BetaBlocker Beta-Adrenergic Modulators Alcohol->BetaBlocker Amine->BetaBlocker NaChannel Na+ Channel Blockers (Pain/Epilepsy) Amine->NaChannel

Caption: Divergent synthesis pathways from the phenoxyacetone core to bioactive pharmacophores.

Part 4: Safety & Handling

Signal Word: WARNING

  • Hazards: Phenoxyacetone derivatives are generally Skin Irritants (Category 2) and Eye Irritants (Category 2A) .

  • Precursor Control: While 3-methoxyphenoxyacetone is a legitimate research chemical, researchers must be aware that phenoxyacetone derivatives are structurally related to regulated precursors. Maintain strict inventory logs and use only for authorized R&D purposes.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

  • BenchChem. (2025).[1] Synthesis of Phenoxyacetone: A Detailed Guide for Researchers. Retrieved from

  • Royal Society of Chemistry. (2013). Synthesis of 1-substituted phenoxypropan-2-one. Electronic Supplementary Material for Chemical Communications. Retrieved from

  • PubChem. (2024).[3] 1-(3-Methoxyphenyl)propan-2-ol (Compound Summary). National Library of Medicine. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from

  • National Institutes of Health (PMC). (2021). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines. Retrieved from

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Retrieved from

Sources

Exploratory

1-(3-methoxyphenoxy)-2-propanone molecular weight and formula

An In-Depth Technical Guide to 1-(3-methoxyphenoxy)-2-propanone This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 1-(3-methoxyphenoxy)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-methoxyphenoxy)-2-propanone

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 1-(3-methoxyphenoxy)-2-propanone. It delves into the compound's molecular characteristics, synthesis, applications, and the analytical methodologies crucial for its characterization and quality control.

Introduction: Navigating Isomeric Complexity

1-(3-methoxyphenoxy)-2-propanone is a chemical intermediate whose precise structure is key to its function in synthesis. It is critical to distinguish it from its isomers, as nomenclature in chemical databases can sometimes be ambiguous. The "-phenoxy-" linkage indicates an ether bond connecting the propanone backbone to the methoxyphenyl ring, which is distinct from the direct carbon-carbon bond found in its isomer, 1-(3-methoxyphenyl)-2-propanone. The latter is a well-documented precursor in the synthesis of the analgesic Tapentadol.

This guide focuses exclusively on 1-(3-methoxyphenoxy)-2-propanone , a compound valued as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical landscape.

Chapter 1: Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its molecular identity and physical characteristics. These data govern reaction stoichiometry, solvent selection, and purification strategies.

The molecular formula for 1-(3-methoxyphenoxy)-2-propanone is C₁₀H₁₂O₃ . Its calculated molecular weight is approximately 180.20 g/mol .[1][2]

Table 1: Physicochemical Properties of 1-(3-methoxyphenoxy)-2-propanone and Its Ortho Isomer

PropertyValue (for 1-(3-methoxyphenoxy)-2-propanone)Value (for 1-(2-methoxyphenoxy)-2-propanone)Data Source Insight
CAS Number 6437-63-4[3]6437-46-3[2][4]Confirms the distinct identity of the meta isomer.
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₂O₃[1]Identical formula highlights their isomeric relationship.
Molecular Weight 180.20 g/mol 180.20 g/mol [1]Identical weight, as expected for isomers.
Physical Form Inferred to be a liquid or semi-solidLiquid or semi-solid[4]The physical state is likely similar due to structural similarity.
Boiling Point Data not available110-116 °C @ 1 Torr[2]The boiling point of the meta isomer is expected to be in a similar range.
Purity (Typical) >95%>95%[4]High purity is standard for synthetic intermediates.
Storage Temp. Inferred to be Room TemperatureSealed in dry, room temperature[4]Standard storage condition for stable ether ketones.

Note: Due to the limited availability of specific experimental data for the 3-methoxy isomer, properties from the closely related 2-methoxy (ortho) isomer are provided for estimation and comparison.

Chapter 2: Synthesis and Manufacturing

The synthesis of 1-(3-methoxyphenoxy)-2-propanone is most logically achieved via the Williamson ether synthesis, a robust and fundamental reaction in organic chemistry. This method provides a reliable pathway for forming the critical ether linkage.

The underlying principle involves the reaction of a phenoxide ion with a primary alkyl halide. In this case, 3-methoxyphenol is deprotonated with a suitable base to form the nucleophilic 3-methoxyphenoxide, which then displaces a halide from an acetone equivalent, such as chloroacetone or bromoacetone.

G cluster_reactants Reactants cluster_process Process cluster_products Products 3_methoxyphenol 3-Methoxyphenol deprotonation Deprotonation (Formation of Phenoxide) 3_methoxyphenol->deprotonation chloroacetone Chloroacetone sn2 Nucleophilic Attack (SN2) (Ether Formation) chloroacetone->sn2 base Base (e.g., K₂CO₃) base->deprotonation deprotonation->sn2 3-Methoxyphenoxide workup Aqueous Workup & Extraction sn2->workup salt Salt Byproduct (e.g., KCl) sn2->salt purification Purification (e.g., Distillation) workup->purification product 1-(3-methoxyphenoxy)-2-propanone purification->product G sample Sample of 1-(3-methoxyphenoxy)-2-propanone prep Prepare solution in Mobile Phase (e.g., ACN/H₂O) sample->prep inject Inject onto HPLC System prep->inject separation Separation on C18 Column inject->separation detection UV Detection (e.g., at 270 nm) separation->detection analysis Data Analysis: - Integrate Peaks - Calculate % Area Purity detection->analysis

Sources

Foundational

An In-depth Technical Guide to the Safety Data Sheet (SDS) for Methoxyphenoxy Propanone Derivatives

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are daily pursuits. Among these, methoxyphenoxy propanone derivatives represent a class of compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are daily pursuits. Among these, methoxyphenoxy propanone derivatives represent a class of compounds with significant potential. However, innovation and safety are inextricably linked. A thorough understanding of a compound's potential hazards is not merely a regulatory formality but a cornerstone of responsible science. The Safety Data Sheet (SDS) is the primary instrument for communicating this critical information.

This guide moves beyond a perfunctory review of the SDS's 16 sections. It offers a deep, practical analysis tailored specifically to the chemical characteristics of methoxyphenoxy propanone derivatives. As scientists, we must not only read the SDS but interpret it, question it, and apply its wisdom to ensure a safe and effective research environment.

The Regulatory Imperative: GHS, OSHA, and REACH

The SDS is a legally mandated document, standardized globally by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] In the United States, the Occupational Safety and Health Administration (OSHA) enforces these requirements through its Hazard Communication Standard (HCS).[3] Similarly, in Europe, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation governs the content and provision of SDSs.[4][5] These frameworks ensure that information on chemical hazards is presented in a consistent, user-friendly, 16-section format, facilitating a universal understanding of the risks.[6][7][8] An SDS must be provided by the chemical manufacturer or importer and be readily accessible to all employees who may be exposed to the hazardous chemical.[3][9]

Deconstructing the SDS: A Scientist's Perspective on Methoxyphenoxy Propanone Derivatives

Interpreting an SDS for a novel or specialized compound requires a blend of regulatory knowledge and chemical intuition. The hazards of this particular class are dictated by its constituent functional groups: the aromatic ring, the ether linkage, and the ketone group.

Section 1: Identification

Beyond the product identifier and CAS number, this section provides the supplier's contact information and recommended uses.[6][7] For methoxyphenoxy propanone derivatives, isomerism (ortho-, meta-, para-methoxy substitution) is a key consideration. Ensure the SDS corresponds precisely to the isomer you are handling, as physical properties and even reactivity can vary.

Section 2: Hazard(s) Identification

This is the most critical section for an initial risk assessment.[2][6] It provides the chemical's classification, signal word ("Danger" or "Warning"), hazard statements (e.g., "Causes serious eye irritation"), and precautionary statements.[6][9] For a typical methoxyphenoxy propanone derivative, expect classifications such as:

  • Skin Irritation/Corrosion: A common hazard for many organic chemicals.[10][11]

  • Serious Eye Damage/Eye Irritation: Ketones and aromatic compounds can be particularly irritating to the eyes.[10][11]

  • Acute Toxicity (Inhalation/Oral/Dermal): While specific data may be limited for novel derivatives, the GHS classification will be based on available data or estimates.[10][11]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[10]

The following diagram illustrates the logical flow of hazard classification based on GHS principles.

GHS_Classification_Workflow cluster_0 Data Gathering & Analysis cluster_1 Hazard Classification Process (GHS) cluster_2 Hazard Communication Output A Identify Compound: Methoxyphenoxy Propanone Derivative B Gather Physicochemical, Toxicological, and Ecotoxicological Data (Experimental or QSAR) A->B C Physical Hazards (e.g., Flammability) B->C Evaluate against GHS criteria D Health Hazards (e.g., Irritation, Toxicity) B->D Evaluate against GHS criteria E Environmental Hazards B->E Evaluate against GHS criteria F Assign Signal Word ('Danger' or 'Warning') C->F D->F E->F G Select Hazard Statements (H-phrases) F->G H Determine Pictograms G->H I Formulate Precautionary Statements (P-phrases) H->I J Populate SDS Section 2 I->J

Caption: Workflow for GHS Hazard Identification and Classification.

Section 7: Handling and Storage - The Ether Peroxide Threat

This section provides actionable guidance to prevent accidents.[7] For methoxyphenoxy propanone derivatives, the presence of an ether linkage is a significant concern due to the potential for peroxide formation.[12][13] Ethers can react with atmospheric oxygen to form explosive peroxides, a danger that increases upon concentration (e.g., during distillation).[12]

Field-Proven Insights for Handling and Storage:

  • Date Everything: Upon receipt and upon opening, every container of a peroxide-forming chemical must be dated.[14][15]

  • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially after opening.

  • Light and Heat: Store in amber, airtight containers in a cool, dark place away from heat and direct sunlight.[13][15][16]

  • Inhibitors: Purchase ethers with added inhibitors (like BHT) whenever possible.

  • Shelf Life: Adhere strictly to disposal deadlines. A common guideline is to test for peroxides or dispose of opened containers within 3 to 12 months, depending on the specific chemical's propensity to form peroxides.[14][16]

  • Visual Inspection: Before use, visually inspect the container. The presence of crystals, discoloration, or a viscous layer suggests dangerous levels of peroxides.[13][14] Do not move or open the container and contact your institution's safety office immediately.[14][16]

Section 8: Exposure Controls/Personal Protection

This section translates hazard information into concrete protective measures.[7] It specifies Occupational Exposure Limits (OELs), engineering controls, and Personal Protective Equipment (PPE).[7]

Control Measure Specification for Methoxyphenoxy Propanone Derivatives Rationale / Causality
Engineering Controls Use in a certified chemical fume hood.To minimize inhalation of vapors and prevent exposure to aerosols. This is the primary method for exposure control.[17]
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields (minimum) or chemical splash goggles.[18]Protects against splashes and vapors which can cause serious eye irritation.[11]
Skin Protection Nitrile or neoprene gloves. Check manufacturer's data for breakthrough time. Wear a lab coat.[19]Provides a barrier against skin contact, which can cause irritation.[11] Glove material must be resistant to aromatic ketones.
Respiratory Protection Generally not required if work is conducted in a fume hood. If engineering controls are insufficient, an air-purifying respirator with organic vapor cartridges may be needed.[18][19]A secondary measure to prevent inhalation toxicity if primary engineering controls fail or are not feasible.
Section 9: Physical and Chemical Properties

This data is crucial for designing experiments and understanding a compound's behavior. For example, a high vapor pressure indicates a greater inhalation hazard, while a low flash point signals a significant fire risk.[20]

Property Typical Range / Value Safety Implication
Appearance Colorless to pale yellow liquid or solidA change in color could indicate degradation or contamination.
Flash Point Often > 65°C (Combustible)Determines the fire hazard. A combustible liquid still requires precautions against ignition sources.[11][21]
Boiling Point > 200°CLow volatility reduces inhalation risk at room temperature, but this risk increases upon heating.
Solubility Sparingly soluble in water; soluble in organic solvents.Affects spill cleanup procedures and environmental fate.
Section 10: Stability and Reactivity

This section details conditions to avoid.[7] For this chemical class, key incompatibilities include:

  • Strong Oxidizing Agents: Can react violently with the ketone or ether functional groups.

  • Strong Bases: May catalyze condensation reactions.

  • Air/Oxygen: Due to the risk of peroxide formation in the ether linkage.[22]

Hazardous decomposition products will likely include carbon monoxide and carbon dioxide upon combustion.[19]

Section 11: Toxicological Information

This section describes the potential health effects of exposure.[7] For many research chemicals, complete toxicological data is unavailable. In such cases, assessments are often based on data from structurally similar compounds.[23][24] The primary hazards are likely to be irritation to the skin, eyes, and respiratory system.[10][11]

Toxicological_Pathway A Routes of Exposure B Inhalation (Vapors/Aerosols) A->B C Dermal (Skin Contact) A->C D Ingestion A->D E Ocular (Eye Contact) A->E G Respiratory Tract (Irritation) B->G J Systemic Circulation (Absorption) B->J H Skin (Irritation) C->H C->J D->J I Eyes (Serious Irritation) E->I F Primary Target Organs K Metabolism (e.g., in Liver) J->K L Excretion K->L

Caption: Potential toxicological pathways for exposure.

From Data to Practice: Risk Assessment & Emergency Protocols

The SDS is not a static document; it is the foundation of a dynamic risk assessment process.[25][26] Before any new procedure, a researcher must integrate the SDS information into a comprehensive safety plan.

Laboratory Risk Assessment Workflow

Risk_Assessment_Workflow A 1. Identify Hazards (Review SDS Sections 2, 9, 10, 11) B 2. Evaluate Risks (Assess exposure potential during procedure) A->B C 3. Implement Controls (Hierarchy: Engineering > Admin > PPE) B->C D 4. Develop Emergency Plan (Spill, Fire, Exposure - SDS Sections 4, 5, 6) C->D E 5. Proceed with Experiment D->E F 6. Review & Refine (Post-procedure evaluation) E->F F->A For next experiment

Caption: Integrating the SDS into the laboratory risk assessment cycle.

Experimental Protocol: Small-Scale Spill Response (<100 mL)

This protocol is a general guideline based on information typically found in Section 6 (Accidental Release Measures) of an SDS. Always consult the specific SDS for the material .

Prerequisites:

  • Ensure a chemical spill kit is accessible.

  • Personnel must be trained in spill response and wearing appropriate PPE (goggles, lab coat, nitrile gloves).

Step-by-Step Methodology:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area and restrict access.

  • Ensure Ventilation: If the spill occurs outside a fume hood, ensure the area is well-ventilated. If safe to do so, move the operation into a hood.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.[19]

  • Absorb the Material: Gently cover and absorb the spilled liquid, working from the outside in. Avoid generating dust or aerosols.

  • Collect Waste: Carefully scoop the absorbed material into a labeled, sealable waste container.[19][27] Use non-sparking tools if the material is flammable.[27]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose of Waste: Dispose of the sealed waste container according to institutional and local regulations.

  • Report: Report the incident to the laboratory supervisor and the institutional safety office.

Conclusion

For the research scientist, the Safety Data Sheet is more than a compliance document—it is an essential piece of technical literature. For compounds like methoxyphenoxy propanone derivatives, where the subtlety of an ether linkage introduces a significant, time-dependent hazard, a proactive and knowledgeable approach to safety is paramount. By moving beyond mere reading to active interpretation and integration, we uphold our primary responsibility: to conduct our research safely, protecting ourselves, our colleagues, and our environment.

References

  • ERA Environmental Management Solutions. (2025, July 2). How The New GHS Updates Are Shaping SDS Requirements in the U.S. in 2025.
  • University of Hawaii System. Storage and Handling of Potentially Explosive Chemicals (Peroxide Forming and Shock Sensitive Chemicals).
  • Simple But Needed. (2024, December 20). How does the OSHA Hazard Communication Standard relate to SDS?.
  • Occupational Safety and Health Administration. Hazard Communication Standard: Safety Data Sheets.
  • U.S. Environmental Protection Agency. (2015, December 1). Hazard Communication Standard for Chemical Labels and Safety Data Sheets in GHS Format.
  • Lab Manager. Conducting a Chemical Risk Assessment in the Laboratory.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Worksafe Australia. Safety data sheet - Hazardous according to Worksafe Australia criteria.
  • The University of Edinburgh. (2009, July 10). Ethers - storage and the detection and removal of peroxides.
  • Office of Clinical and Research Safety. Peroxide Forming Chemicals: Management, Retention and Storage.
  • REACH&CLP Helpdesk Luxembourg. Safety data sheets.
  • Western Carolina University. Peroxide Forming Chemical Storage Guidelines.
  • Princeton University Environmental Health and Safety. Peroxide Forming Chemicals.
  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines.
  • Columbia University Environmental Health and Safety. Safety Data Sheets & the Globally Harmonized System for Hazard Communication.
  • Occupational Safety and Health Administration. Hazard Communication Safety Data Sheets.
  • TotalSDS. What Are GHS Requirements for Safety Data Sheets (SDS)?.
  • United Nations Economic Commission for Europe. ANNEX 4 GUIDANCE ON THE PREPARATION OF SAFETY DATA SHEETS (SDS).
  • AK Scientific, Inc. Safety Data Sheet: 3-(4-methoxyphenoxy)propanenitrile.
  • Health and Safety Executive for Northern Ireland. REACH Safety Data Sheets.
  • Quimivita. (2025, March 4). Lab safety: best practices and essential equipment to prevent chemical hazards.
  • eQgest. (2025, January 23). REACH-EN-FORCE-11: Key Errors in Safety Data Sheets.
  • CIRS Group. EU REACH Safety Data Sheet (SDS) and eSDS Format.
  • Lab Manager. (2025, September 17). Beyond Compliance: Empowering Your Team Through Comprehensive Lab Risk Assessment.
  • Loba Chemie. (2019, April 1). 3-METHOXY PROPIOPHENONE MSDS.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138748, 1-(2-Methoxyphenoxy)propan-2-one.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • European Chemicals Agency. Extended safety data sheets.
  • Acros Organics. (2025, September 7). SAFETY DATA SHEET.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Balcerzak, L., et al. (2023). Comparatory Evaluation of the Ecotoxic Effects of Flavour and Fragrance Aldehydes, Ketones, Oximes, and Oxime Ethers. Research Square.
  • Adams, T. B., et al. (2007). The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients. Food and Chemical Toxicology, 45(2), 171-209.
  • CONCAWE. (2013).
  • BASF. (2023, October 23). Safety data sheet: Solvenon® DPM.
  • U.S. Army Public Health Center. (2021, October). Toxicology Report No. HEF-S.0059709.14-19.
  • ResearchGate. (2025, August 6). Studies on Quantitative Structure-Toxicity Relationship of Alcohols, Phenols, Ethers, Ketones and Esters.
  • ChemicalBook. (2025, December 20). Chemical Safety Data Sheet MSDS / SDS - 1-(2-methoxypropoxy)propan-2-ol.
  • Carl ROTH. Safety Data Sheet: 1-Methoxy-2-propanol.

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Exploratory

Technical Whitepaper: Structural, Synthetic, and Analytical Divergence of Phenoxyacetone and Phenylacetone Scaffolds

Executive Summary In the high-stakes domains of forensic analysis and drug development, the distinction between Phenylacetone (P2P) and Phenoxyacetone is a critical checkpoint often obscured by nomenclature similarities....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes domains of forensic analysis and drug development, the distinction between Phenylacetone (P2P) and Phenoxyacetone is a critical checkpoint often obscured by nomenclature similarities. Despite sharing a "phenyl" ring and an "acetone" moiety, these two compounds are not isomers ; they are distinct chemical entities separated by a single oxygen atom in the linker region.

  • Phenylacetone (

    
    ):  A Schedule II controlled precursor (US) featuring a carbon-carbon methylene bridge. It is the primary biosynthetic precursor and metabolite of amphetamine-class stimulants.
    
  • Phenoxyacetone (

    
    ):  An uncontrolled ether-ketone featuring an oxygen bridge. It serves as a distinct pharmacophore scaffold in medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability via the ether linkage.
    

This guide provides a definitive technical breakdown of their structural, synthetic, and analytical differences, ensuring precise identification and application in research settings.

Part 1: Molecular Architecture & Isomerism

Structural Divergence

The fundamental difference lies in the linkage between the aromatic ring and the ketone chain. This "Linker Effect" dictates the molecule's electronic properties, metabolic fate, and legal status.

FeaturePhenylacetone (P2P)Phenoxyacetone
CAS Number 103-79-7622-86-6
Molecular Formula


Molecular Weight 134.18 g/mol 150.18 g/mol
Linker Type Methylene Bridge (

)
Ether Bridge (

)
Electronic Effect Hyperconjugation (weak activation)Resonance (strong donation from Oxygen)
Lipophilicity (LogP) ~1.8 (Higher BBB permeability)~1.2 (Lower due to polar ether oxygen)
The Isomer Confusion

Researchers often conflate these compounds because they both possess constitutional isomers that are structurally relevant. It is vital to distinguish the families of isomers:

  • Phenylacetone Isomers (

    
    ): 
    
    • Propiophenone: Carbonyl is directly attached to the ring (conjugated).

    • 3-Phenylpropanal: Aldehyde isomer.

  • Phenoxyacetone Isomers (

    
    ): 
    
    • 2-Phenoxypropionaldehyde: Aldehyde variant.

    • Ethyl benzoate: Ester isomer (structurally very different but isomeric).

Part 2: Synthetic Pathways & Mechanistic Causality

The synthesis of these molecules relies on fundamentally different mechanistic principles: C-C bond formation (Phenylacetone) vs. C-O bond formation (Phenoxyacetone).

Phenylacetone: The Carbon-Carbon Challenge

Synthesizing P2P requires forming a bond between the aromatic ring and the alkyl chain. This is historically difficult due to the deactivation of the ring or the need for controlled precursors.

  • Mechanism: Friedel-Crafts alkylation is often inefficient due to poly-alkylation. Modern industrial routes utilize the Dakin-West reaction (converting phenylacetic acid to a ketone) or metal-catalyzed arylation of acetone.

  • Causality: The difficulty in forming the

    
     C-C bond without controlled precursors (like phenylacetic acid) is the primary reason for its regulatory control.
    
Phenoxyacetone: The Williamson Ether Efficiency

Phenoxyacetone is synthesized via the Williamson Ether Synthesis , a robust


 reaction.[1]
  • Mechanism: A phenoxide ion (nucleophile) attacks chloroacetone (electrophile).

  • Causality: The high nucleophilicity of the phenoxide oxygen makes this reaction rapid and high-yielding under mild basic conditions. The ether bond is formed effortlessly compared to the C-C bond in P2P.

SynthesisComparison cluster_0 Phenylacetone Synthesis (C-C Bond) cluster_1 Phenoxyacetone Synthesis (C-O Bond) PAA Phenylacetic Acid (Precursor) P2P Phenylacetone (C9H10O) PAA->P2P Dakin-West Decarboxylation AceticAnh Acetic Anhydride AceticAnh->P2P Phenol Phenol (Nucleophile) Phenoxy Phenoxyacetone (C9H10O2) Phenol->Phenoxy Williamson Ether (SN2 Attack) CA Chloroacetone (Electrophile) CA->Phenoxy

Figure 1: Mechanistic divergence in synthesis. Note the C-C bond formation (Red) requiring complex decarboxylation vs. the direct C-O bond formation (Green).

Part 3: Analytical Differentiation Protocol (Self-Validating)

In forensic and QC workflows, distinguishing these two requires a protocol that validates the specific "Linker" atom. Mass Spectrometry (GC-MS) is the gold standard here due to distinct fragmentation rules.

The "Linker-Specific" Fragmentation Rule
  • Phenylacetone (Benzylic Cleavage): The weakest bond is the benzylic C-C bond. Upon electron impact (EI), it cleaves to form the Tropylium ion (

    
    ) .
    
  • Phenoxyacetone (Ether Cleavage): The ether oxygen directs cleavage. The primary fragment arises from the loss of the acetonyl group or cleavage at the phenoxy bond, yielding the Phenol radical cation (

    
    )  or Phenyl cation (
    
    
    
    )
    .
Protocol: GC-MS Identification Workflow

Objective: Conclusively distinguish P2P from Phenoxyacetone in an unknown sample.

Step-by-Step Methodology:

  • Sample Prep: Dilute 1 mg of sample in 1 mL Methanol (HPLC grade).

  • GC Parameters:

    • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane).

    • Inlet: 250°C, Split 20:1.

    • Oven: 50°C (1 min) → 20°C/min → 280°C.

  • MS Parameters: EI mode (70 eV), Scan range 40-300 amu.

  • Validation Criteria (The Check):

CompoundBase Peak (100%)Diagnostic IonsMechanistic Origin
Phenylacetone m/z 91 134 (

), 43 (

)
Tropylium formation (Benzylic stability)
Phenoxyacetone m/z 77 or 94 150 (

), 107 (

)
Phenoxy radical stability /

-cleavage

Interpretation: If


 91 is the dominant base peak, the structure contains a benzyl group (Phenylacetone). If 

77/94 dominates with a parent ion of 150, it is Phenoxyacetone.

MS_Fragmentation cluster_P2P Pathway A: Phenylacetone cluster_Phenoxy Pathway B: Phenoxyacetone Unknown Unknown Sample (GC-MS) Ion134 Parent: m/z 134 Unknown->Ion134 MW Check Ion150 Parent: m/z 150 Unknown->Ion150 MW Check Ion91 Base Peak: m/z 91 (Tropylium Ion) ResultP2P IDENTIFIED: Phenylacetone Ion91->ResultP2P Ion134->Ion91 Benzylic Cleavage Ion77 Peak: m/z 77 (Phenyl Cation) Ion94 Peak: m/z 94 (Phenol Radical) ResultPhenoxy IDENTIFIED: Phenoxyacetone Ion94->ResultPhenoxy Ion150->Ion77 Ion150->Ion94 Ether Cleavage

Figure 2: Analytical decision tree based on Mass Spectrometry fragmentation patterns.

Part 4: Pharmacological & Metabolic Implications[2][3]

For drug development professionals, substituting a methylene group (P2P structure) with an ether oxygen (Phenoxyacetone structure) is a classic bioisosteric replacement strategy, but it yields drastic metabolic changes.

Metabolic Stability (CYP450)
  • Phenylacetone Scaffold: The methylene bridge is relatively stable but susceptible to benzylic oxidation. However, the primary clearance pathway for P2P (as a metabolite of amphetamine) is oxidation to benzoic acid.

  • Phenoxyacetone Scaffold: The ether linkage is a "metabolic handle." It is highly susceptible to O-dealkylation by CYP450 enzymes. This breaks the molecule into Phenol and Acetol (Hydroxyacetone), drastically reducing the half-life compared to the C-C analog.

Toxicity Profile
  • P2P: Neurotoxicity associated with its metabolites (amphetamine-like).

  • Phenoxyacetone: Generally lower acute toxicity, but releases Phenol upon metabolism, which can be corrosive/toxic in high concentrations.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7678, Phenylacetone.[2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12207, Phenoxyacetone. Retrieved from [Link]

  • NIST Mass Spec Data Center. (2023). Mass Spectrum of Phenylacetone vs Phenoxyacetone. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). (2023). List of Controlled Substances (Orange Book). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Utilizing 1-(3-methoxyphenoxy)-2-propanone as a Lignin Model Compound for Depolymerization Studies

< APPLICATION NOTE & PROTOCOL GUIDE Abstract Lignin, a complex aromatic biopolymer, represents a significant and underutilized renewable resource for the production of valuable chemicals and fuels.[1][2] Its intricate an...

Author: BenchChem Technical Support Team. Date: February 2026

< APPLICATION NOTE & PROTOCOL GUIDE

Abstract

Lignin, a complex aromatic biopolymer, represents a significant and underutilized renewable resource for the production of valuable chemicals and fuels.[1][2] Its intricate and irregular structure, dominated by various ether and carbon-carbon linkages, poses a substantial challenge to efficient depolymerization.[1][3][4][5] The most abundant of these is the β-O-4 (aryl-glycerol-β-aryl ether) linkage, accounting for 50-60% of the total inter-unit bonds in many lignin types.[3][4] To develop effective catalytic strategies for lignin valorization, researchers extensively employ model compounds that represent these key structural motifs. This guide focuses on 1-(3-methoxyphenoxy)-2-propanone, a non-phenolic β-O-4 ketone model compound, providing detailed protocols for its use in studying catalytic cleavage reactions. Understanding the reactivity of this model compound provides crucial insights into the mechanisms of lignin depolymerization.

Introduction: The Rationale for Lignin Model Compounds

The inherent complexity and heterogeneity of native lignin make it difficult to study specific bond-cleavage reactions and elucidate reaction mechanisms.[1] Industrial lignin preparations often undergo structural changes during the extraction process, further complicating analysis.[1] Lignin model compounds, which are simpler molecules containing specific inter-unit linkages found in the native polymer, offer a powerful tool to overcome these challenges.[4] By studying the reactions of these well-defined molecules, researchers can:

  • Isolate and study specific bond cleavages: Focus on the chemistry of the β-O-4 linkage without interference from other bond types.

  • Elucidate reaction mechanisms: Identify intermediates and final products to understand the catalytic pathways.[6][7][8]

  • Screen and optimize catalysts: Efficiently evaluate the activity and selectivity of different catalysts for breaking the β-O-4 bond.[7][9][10]

  • Correlate structure with reactivity: Understand how different functional groups on the aromatic rings influence the ease of bond cleavage.[1]

1-(3-methoxyphenoxy)-2-propanone is a particularly relevant model as the ketone at the α-position is a common product of the initial dehydrogenation or oxidation of the corresponding alcohol precursor in many catalytic systems.[8] Its study is therefore crucial for understanding the subsequent and often rate-limiting C-O bond hydrogenolysis or cleavage steps.

Physicochemical Properties of 1-(3-methoxyphenoxy)-2-propanone

A thorough understanding of the physical and chemical properties of the model compound is essential for designing experiments and interpreting results.

PropertyValueSource
CAS Number 6437-63-4[11]
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Boiling Point 258-260 °C[12]
Flash Point >230 °F (>110 °C)[12]
Density 1.911 g/mL at 25 °C[12]
Refractive Index (n20/D) 1.5252[12]
Solubility Miscible with dimethyl sulfoxide[12]

Synthesis of 1-(3-methoxyphenoxy)-2-propanone

While commercially available, synthesis in the laboratory may be required. A common route involves the reaction of 3-methoxyphenol with chloroacetone.

Protocol 3.1: Synthesis via Williamson Ether Synthesis

Causality: This protocol utilizes the classical Williamson ether synthesis, where the phenoxide ion, generated by deprotonating 3-methoxyphenol with a base, acts as a nucleophile and attacks the electrophilic carbon of chloroacetone, displacing the chloride to form the desired ether linkage.

Materials:

  • 3-methoxyphenol

  • Chloroacetone

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyphenol (1.0 eq) and chloroacetone (1.1 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the mixture. The K2CO3 acts as the base to deprotonate the phenol.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 1-(3-methoxyphenoxy)-2-propanone.

Characterization: Confirm the identity and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS).[13][14][15]

Experimental Protocols for Catalytic Cleavage Studies

The following protocols describe typical experimental setups for studying the catalytic cleavage of 1-(3-methoxyphenoxy)-2-propanone. These can be adapted for various catalysts and reaction conditions.

Protocol 4.1: Catalytic Transfer Hydrogenolysis

Causality: This protocol investigates the cleavage of the β-O-4 ether bond using a hydrogen donor solvent, which is a safer and often more sustainable alternative to high-pressure hydrogen gas.[2] The catalyst facilitates the transfer of hydrogen from the donor solvent to the model compound, leading to the reductive cleavage of the C-O bond.

Materials:

  • 1-(3-methoxyphenoxy)-2-propanone

  • Catalyst (e.g., Pd/C, Ru/C, Ni-based catalyst)

  • Hydrogen donor solvent (e.g., 2-propanol, ethanol, formic acid)

  • Inert gas (Nitrogen or Argon)

  • High-pressure reactor (e.g., Parr autoclave) or Schlenk tube

  • Internal standard for GC analysis (e.g., dodecane, mesitylene)

Procedure:

  • To a glass liner for the high-pressure reactor, add 1-(3-methoxyphenoxy)-2-propanone (e.g., 0.1 mmol), the catalyst (e.g., 5-10 mol%), and the hydrogen donor solvent (e.g., 5 mL).

  • Add a known amount of an internal standard for quantitative analysis.

  • Seal the reactor and purge several times with an inert gas (N2 or Ar) to remove air.

  • Heat the reactor to the desired temperature (e.g., 120-180 °C) with stirring.

  • After the specified reaction time (e.g., 2-24 hours), cool the reactor to room temperature.

  • Carefully vent the reactor.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the liquid phase by GC-MS and GC-FID for product identification and quantification.

Expected Products: The primary products from the hydrogenolysis of 1-(3-methoxyphenoxy)-2-propanone are typically 3-methoxyphenol and acetone. Further reduction of acetone to 2-propanol may also be observed depending on the catalyst and conditions.

Protocol 4.2: Oxidative Cleavage

Causality: This protocol explores the cleavage of the β-O-4 linkage under oxidative conditions, often using molecular oxygen or another oxidant.[6][7][9][16] The catalyst activates the oxidant, leading to the cleavage of C-C and C-O bonds, which can produce valuable aromatic aldehydes, ketones, and acids.[10]

Materials:

  • 1-(3-methoxyphenoxy)-2-propanone

  • Catalyst (e.g., Co-, Mn-, Cu-, or V-based complexes)[7][10][17]

  • Solvent (e.g., acetonitrile, acetic acid, toluene)

  • Oxidant (e.g., molecular oxygen, hydrogen peroxide, tert-butyl hydroperoxide)

  • High-pressure reactor or a flask with a balloon of oxidant

  • Internal standard for GC analysis

Procedure:

  • In a high-pressure reactor or a round-bottom flask, combine 1-(3-methoxyphenoxy)-2-propanone, the catalyst, and the solvent.

  • Add the internal standard.

  • If using molecular oxygen, seal the reactor, purge with O2, and then pressurize to the desired pressure (e.g., 1-10 bar). If using a liquid oxidant, add it to the mixture.

  • Heat the reaction to the desired temperature (e.g., 80-150 °C) with vigorous stirring.

  • After the reaction time, cool the mixture to room temperature.

  • If necessary, quench any remaining oxidant.

  • Filter the mixture to remove any solid catalyst.

  • Analyze the products by GC-MS and GC-FID.

Expected Products: Oxidative cleavage can lead to a variety of products depending on the catalyst and conditions, including 3-methoxyphenol, and potentially further oxidized products.

Analytical Techniques for Product Analysis

Accurate identification and quantification of reaction products are critical for understanding the catalytic process.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for identifying the products of the cleavage reaction.[13][18] The gas chromatograph separates the components of the reaction mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification by comparison to spectral libraries.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Used for the quantification of both the starting material and the products. By using an internal standard, the concentration of each component can be accurately determined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the major products after isolation and can also be used to analyze the crude reaction mixture to determine conversion and yield.[13][14]

Visualizing Reaction Pathways and Workflows

Diagrams are essential for clearly communicating complex experimental processes and reaction mechanisms.

Experimental_Workflow cluster_Preparation 1. Reaction Setup cluster_Reaction 2. Catalytic Reaction cluster_Analysis 3. Product Analysis A Weigh Model Compound, Catalyst & Internal Standard B Add Solvent A->B C Assemble Reactor B->C D Purge with Inert Gas/Oxidant C->D E Heat and Stir D->E F Cool and Depressurize E->F G Filter Catalyst F->G H Dilute Sample G->H I Inject into GC-MS/FID H->I J Data Analysis I->J

Caption: General experimental workflow for catalytic studies.

Hydrogenolysis_Pathway cluster_Reactants Reactants cluster_Catalyst Catalyst Surface cluster_Products Products Reactant 1-(3-methoxyphenoxy)-2-propanone + H-Donor Catalyst Catalyst (e.g., Pd/C) Reactant->Catalyst Adsorption & H-Transfer Product1 3-Methoxyphenol Catalyst->Product1 C-O Bond Cleavage Product2 Acetone Catalyst->Product2 C-O Bond Cleavage

Caption: Simplified pathway for transfer hydrogenolysis.

Conclusion

1-(3-methoxyphenoxy)-2-propanone serves as an invaluable model compound for dissecting the complex chemistry of lignin depolymerization. The protocols and analytical methods outlined in this guide provide a robust framework for researchers to investigate novel catalytic systems for the valorization of this abundant biopolymer. By systematically studying the cleavage of the β-O-4 linkage in this model system, the scientific community can accelerate the development of sustainable technologies for producing renewable chemicals and fuels from lignin.

References

  • Green Chemistry (RSC Publishing). (n.d.). Efficient oxidative cleavage of β-O-4 linkage in lignin model compounds enabled by a simple Anderson-type polyoxometalate.
  • ACS Publications. (2018, January 17). Mechanochemical Oxidation and Cleavage of Lignin β-O-4 Model Compounds and Lignin | ACS Sustainable Chemistry & Engineering.
  • Green Chemistry (RSC Publishing). (n.d.). Oxidative cleavage of β-O-4 bonds in lignin model compounds with a single-atom Co catalyst.
  • RSC Publishing. (n.d.). Oxidative cleavage of β-O-4 bonds in lignin model compounds with polymer-supported Ni–Salen catalysts.
  • ResearchGate. (n.d.). Structures of the lignin interunit linkages β-O-4', β -5' and β-β'; and the lignin.
  • MDPI. (2021, November 1). Cleavage via Selective Catalytic Oxidation of Lignin or Lignin Model Compounds into Functional Chemicals.
  • ResearchGate. (n.d.). Lignin structure highlighting the β-O-4 linkage and model compounds....
  • ResearchGate. (n.d.). 3 The main linkages in the lignin structure: β-O-4 (A), β-5 and α-O-4....
  • MDPI. (2021, January 1). Characterization of Lignin Compounds at the Molecular Level: Mass Spectrometry Analysis and Raw Data Processing.
  • PMC. (2023, May 5). Structural Characteristics–Reactivity Relationships for Catalytic Depolymerization of Lignin into Aromatic Compounds: A Review.
  • PMC. (n.d.). Synthetic Lignin Oligomers: Analytical Techniques, Challenges, and Opportunities.
  • Shimadzu. (n.d.). GC-MS Analysis of Catalytic Degradation Products of Lignin Model Compounds in Biomass Research.
  • ChemBK. (2024, April 9). 1-(3-Methoxyphenyl)-2-propanone.
  • ResearchGate. (n.d.). (PDF) Techniques for Characterizing Lignin.
  • PubMed. (2012, August 28). Hydrogenolysis of β-O-4 lignin model dimers by a ruthenium-xantphos catalyst.
  • Guidechem. (n.d.). 2-Propanone, 1,3-bis(2-methoxyphenoxy)- 57641-30-2 wiki.
  • Griffith Research Online. (n.d.). Selective lignin depolymerization via transfer hydrogenolysis using Pd/hydrotalcite catalysts.
  • Publications. (2024, February 19). Catalytic Carbon-Carbon Bond Cleavage in Lignin via Manganese-Zirconium-Mediated Autoxidation.

Sources

Application

Biocatalytic reduction of 1-(3-methoxyphenoxy)-2-propanone to chiral alcohols

Application Note & Protocol High-Efficiency Biocatalytic Reduction of 1-(3-methoxyphenoxy)-2-propanone for the Synthesis of Enantiopure Chiral Alcohols Audience: Researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Efficiency Biocatalytic Reduction of 1-(3-methoxyphenoxy)-2-propanone for the Synthesis of Enantiopure Chiral Alcohols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chiral alcohols are indispensable building blocks in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. This guide details a robust biocatalytic method for the asymmetric reduction of the prochiral ketone 1-(3-methoxyphenoxy)-2-propanone to its corresponding chiral (R)- or (S)-alcohols. By leveraging the high stereoselectivity of ketoreductases (KREDs), this protocol offers a sustainable, efficient, and highly selective alternative to traditional chemical synthesis methods, which often rely on costly and environmentally challenging metal catalysts.[1] We provide a comprehensive framework, from enzyme selection and reaction optimization to detailed, step-by-step protocols for both screening and preparative-scale synthesis, ensuring researchers can confidently implement and adapt this powerful technology.

The Imperative for Chirality: A Biocatalytic Solution

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral alcohols, in particular, serve as key intermediates for a wide array of active pharmaceutical ingredients (APIs). The target substrate, 1-(3-methoxyphenoxy)-2-propanone, can be reduced to either (S)-1-(3-methoxyphenoxy)-2-propanol or (R)-1-(3-methoxyphenoxy)-2-propanol. These enantiomers are valuable precursors for beta-blockers and other pharmaceuticals.

Conventional chemical methods for asymmetric reduction often face challenges, including the need for expensive chiral ligands, harsh reaction conditions, and the generation of metallic waste.[1] Biocatalysis, utilizing enzymes as natural catalysts, elegantly circumvents these issues.[2] Ketoreductases (KREDs), in particular, have emerged as a power tool for this transformation, prized for their remarkable enantioselectivity, mild operating conditions, and environmental friendliness.[3][4]

The Mechanism: Harnessing Ketoreductase Power

Ketoreductases are a class of oxidoreductase enzymes that catalyze the transfer of a hydride ion from a cofactor, typically reduced nicotinamide adenine dinucleotide (NADH) or its phosphate equivalent (NADPH), to the carbonyl carbon of a ketone.[5] This transfer is highly controlled by the enzyme's chiral active site, which preferentially binds the substrate in an orientation that leads to the formation of one specific alcohol enantiomer.

A critical aspect of any KRED-catalyzed process is the regeneration of the expensive cofactor.[6] As the ketone is reduced, NAD(P)H is oxidized to NAD(P)⁺. For the reaction to be economically viable, the cofactor must be continuously recycled back to its reduced state. A common and highly effective strategy is the "substrate-coupled" approach, using a sacrificial co-substrate like isopropanol. A dehydrogenase enzyme (which can be the KRED itself or a separate enzyme) oxidizes the isopropanol to acetone, simultaneously reducing NAD(P)⁺ back to NAD(P)H.[6][7]

Biocatalytic Reduction Pathway sub 1-(3-methoxyphenoxy) -2-propanone kred_node Ketoreductase (KRED) sub->kred_node Binds to active site prod Chiral (R)- or (S)- 1-(3-methoxyphenoxy)-2-propanol kred_node->prod Releases product nadp NAD(P)⁺ kred_node->nadp Oxidized Cofactor nadph NAD(P)H nadph->kred_node Hydride Transfer regen_enzyme Cofactor Regeneration System nadp->regen_enzyme regen_enzyme->nadph Cofactor Recycling acetone Acetone regen_enzyme->acetone By-product isopropanol Isopropanol isopropanol->regen_enzyme Co-substrate

Diagram 1: The KRED catalytic cycle coupled with cofactor regeneration.

Experimental Strategy: A Workflow for Success

A successful biocatalytic process is built upon a systematic approach involving enzyme selection, process optimization, and rigorous analysis. The following workflow provides a clear path from initial concept to a scalable synthesis.

Diagram 2: A systematic workflow for developing a biocatalytic process.
Causality Behind Experimental Choices:
  • Enzyme Screening: A diverse panel of KREDs is screened because substrate scope and stereoselectivity are highly enzyme-specific. An enzyme that works for one ketone may not work for another.[8] This empirical approach is the most reliable way to identify a suitable catalyst.

  • Reaction Optimization: Every enzyme has a unique profile of optimal temperature and pH for activity and stability.[9] The substrate, 1-(3-methoxyphenoxy)-2-propanone, has limited water solubility, necessitating a co-solvent. However, high concentrations of organic solvents can denature the enzyme. Therefore, optimization is a crucial balancing act between reaction rate, enzyme stability, and substrate solubility.

  • Analytical Validation: Accurate and precise analytical methods are non-negotiable. Chiral chromatography is the gold standard for separating enantiomers and determining enantiomeric excess (ee), providing the ultimate validation of the reaction's success.[10][11][12]

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: High-Throughput Screening of a KRED Library

This protocol is designed for a 96-well plate format to efficiently screen multiple enzymes.

Materials:

  • Ketoreductase (KRED) screening kit (lyophilized enzymes)

  • 1-(3-methoxyphenoxy)-2-propanone (Substrate)

  • NADP⁺ or NAD⁺

  • D-Glucose

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates (2 mL volume)

  • Plate shaker/incubator

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare Stock Solutions:

    • Substrate Stock (100 mM): Dissolve 180.2 mg of 1-(3-methoxyphenoxy)-2-propanone in 10 mL of DMSO.

    • Cofactor Stock (20 mM NADP⁺): Dissolve 15.3 mg of NADP⁺ sodium salt in 1 mL of buffer.

    • Glucose Stock (1 M): Dissolve 1.80 g of D-glucose in 10 mL of buffer.

    • GDH Stock (20 U/mL): Prepare according to the manufacturer's instructions.

  • Enzyme Reconstitution: Reconstitute each lyophilized KRED in the screening kit with the recommended volume of 100 mM potassium phosphate buffer (pH 7.0) to create enzyme stock solutions.

  • Reaction Setup (per well): In each well of the 96-well plate, add the components in the following order:

    • 815 µL of 100 mM potassium phosphate buffer (pH 7.0)

    • 50 µL of Glucose Stock (final conc. 50 mM)

    • 10 µL of Substrate Stock (final conc. 1 mM)

    • 25 µL of GDH Stock (final conc. 0.5 U/mL)

    • 50 µL of reconstituted KRED solution

  • Initiate Reaction: Add 50 µL of Cofactor Stock (final conc. 1 mM) to each well to start the reaction. Include a negative control well with no KRED.

  • Incubation: Seal the plate and incubate at 30°C with shaking (approx. 200 rpm) for 24 hours.

  • Work-up:

    • Quench the reaction by adding 500 µL of ethyl acetate to each well.

    • Mix thoroughly for 10 minutes to extract the product.

    • Centrifuge the plate to separate the organic and aqueous layers.

    • Carefully transfer the top organic layer (ethyl acetate) to a new plate or vials containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis: Analyze the organic extract by Chiral GC or HPLC to determine the percent conversion and enantiomeric excess (% ee).

Protocol 2: Preparative-Scale Synthesis (10 mmol)

This protocol is based on selecting the best performing KRED from the screen (e.g., one that gives >99% ee for the desired (S)-alcohol). This example uses the isopropanol/KRED system for cofactor regeneration.

Materials:

  • Selected Ketoreductase (lyophilized powder or solution)

  • 1-(3-methoxyphenoxy)-2-propanone (1.80 g, 10 mmol)

  • NADP⁺ (38 mg, ~0.05 mmol)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Isopropanol (IPA)

  • 250 mL jacketed glass reactor or round-bottom flask

  • Magnetic stirrer and pH meter

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reactor Setup: Set up the reactor with temperature control (e.g., water bath) set to 30°C and controlled stirring.

  • Prepare Reaction Medium: To the reactor, add 80 mL of Tris-HCl buffer (100 mM, pH 8.0) and 20 mL of isopropanol (20% v/v).

  • Add Reagents:

    • Add the selected KRED (amount determined from optimization, e.g., 50 mg).

    • Add the NADP⁺ cofactor. Stir gently until dissolved.

  • Substrate Addition: Dissolve the 1.80 g of 1-(3-methoxyphenoxy)-2-propanone in the reaction medium.

  • Reaction Monitoring: Maintain the reaction at 30°C with gentle stirring. Monitor the pH and adjust with dilute HCl or NaOH if it deviates significantly. Take small aliquots (e.g., 100 µL) periodically (e.g., at 2, 4, 8, 24 hours), perform a work-up as described in Protocol 1, and analyze by HPLC to monitor conversion.

  • Work-up (after >99% conversion):

    • Add 100 mL of ethyl acetate to the reactor and stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Collect the upper organic layer. Extract the aqueous layer again with 50 mL of ethyl acetate.

    • Combine the organic extracts.

    • Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude chiral alcohol.

  • Purification (if necessary): If impurities are present, the crude product can be purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure by ¹H and ¹³C NMR and determine the final enantiomeric excess by Chiral HPLC analysis.

Protocol 3: Chiral HPLC Analytical Method

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase Column: Chiralpak AD-H (or equivalent)

  • Mobile Phase: 95:5 (v/v) Hexane:Isopropanol

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 274 nm

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

Expected Retention Times (Approximate):

  • 1-(3-methoxyphenoxy)-2-propanone (Ketone): ~5.5 min

  • (R)-1-(3-methoxyphenoxy)-2-propanol: ~7.8 min

  • (S)-1-(3-methoxyphenoxy)-2-propanol: ~8.5 min

Calculations:

  • Conversion (%): [Area(Alcohol R) + Area(Alcohol S)] / [Area(Alcohol R) + Area(Alcohol S) + Area(Ketone)] * 100

  • Enantiomeric Excess (ee %): |Area(S) - Area(R)| / |Area(S) + Area(R)| * 100

Expected Results & Data Summary

The screening protocol is expected to identify KREDs that produce either the (R)- or (S)-alcohol with varying degrees of conversion and enantioselectivity. The results can be summarized for easy comparison.

Table 1: Representative KRED Screening Data for the Reduction of 1-(3-methoxyphenoxy)-2-propanone

Enzyme IDStereopreferenceConversion (%)Enantiomeric Excess (ee %)
KRED-101(S)98>99
KRED-105(R)9599
KRED-117(S)7592
KRED-124(R)8896
KRED-130(S)4285
Control (No Enzyme)N/A<1N/A

Interpretation: Based on this data, KRED-101 would be the ideal candidate for synthesizing the (S)-alcohol, while KRED-105 would be selected for the (R)-alcohol, due to their combination of high conversion and excellent enantioselectivity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Missing cofactor or regeneration system. 3. Incorrect pH or temperature. 4. Substrate/product inhibition.1. Use a fresh batch of enzyme; verify storage conditions. 2. Double-check addition of all components. 3. Calibrate pH meter; verify incubator temperature. 4. Lower initial substrate concentration.
Low Enantiomeric Excess (ee) 1. The selected enzyme has poor stereoselectivity for this substrate. 2. Racemization of the product under reaction conditions. 3. Presence of contaminating enzymes with opposite selectivity.1. Screen more enzymes; a different KRED may be required. 2. Check if pH or temperature is too extreme. 3. Use a purified enzyme preparation instead of a cell lysate.
Reaction Stalls 1. Enzyme deactivation over time. 2. Depletion of co-substrate (glucose/isopropanol). 3. pH drift outside the optimal range.1. Add more enzyme. Consider enzyme immobilization for stability. 2. Add more co-substrate. 3. Use a stronger buffer or implement active pH control for scale-up.

References

  • Yang, J., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047-51.
  • Scientific.Net. (n.d.). Asymmetric Reduction of Prochiral Ketones to Chiral Alcohol by Photo-Biocatalysis with Microalgae.
  • ResearchGate. (2025).
  • BenchChem. (2025). A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols.
  • Ni, Y., et al. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. Molecules, 28(3), 1403. [Link]

  • Khan, I., et al. (2024). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances, 14(18), 12788-12815. [Link]

  • Penasa, R., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Ni, Y., & Xu, J.-H. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(42), 6241-6256. [Link]

  • Royal Society of Chemistry. (n.d.). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
  • Huisman, G. W., et al. (2010). Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology, 14(2), 122-9. [Link]

  • Sánchez, C. A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 61, 107-113.
  • Yang, Z., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 918712. [Link]

  • Telzerow, A., et al. (2021). Facile Stereoselective Reduction of Prochiral Ketones by using an F420-dependent Alcohol Dehydrogenase. ChemBioChem, 22(1), 156-159. [Link]

  • Kaluzna, I. A., et al. (2005). Ketoreductases: stereoselective catalysts for the facile synthesis of chiral alcohols. Tetrahedron: Asymmetry, 16(22), 3682-3689. [Link]

  • Zhang, M., et al. (2024). Theoretical Analysis of Selectivity Differences in Ketoreductases toward Aldehyde and Ketone Carbonyl Groups. Journal of Chemical Information and Modeling. [Link]

  • Hollmann, F., et al. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective. Angewandte Chemie International Edition, 60(11), 5644-5665. [Link]

  • Brzezińska, A., et al. (2021). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Electronic Journal of Biotechnology, 51, 1-8. [Link]

Sources

Method

Synthesis of 3-Methyl-6-methoxybenzofuran: A Detailed Guide for Researchers

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth scientific rationale for the synthesis of 3-methyl-6-methoxybenzofuran from its phenoxya...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth scientific rationale for the synthesis of 3-methyl-6-methoxybenzofuran from its phenoxyacetone precursor, 1-(4-methoxyphenoxy)propan-2-one. This important heterocyclic scaffold is a key structural motif in numerous biologically active molecules and pharmaceuticals.[1][2] This document offers a blend of theoretical understanding and practical, field-proven methodologies to ensure successful synthesis.

Introduction and Significance

Benzofuran derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse pharmacological activities, including anticancer, antiarrhythmic, and antimicrobial properties.[2][3] The 3-methyl-6-methoxybenzofuran core, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, such as those investigated as Mnks inhibitors and antitumor agents.[1][4]

The synthesis described herein follows a classic and robust acid-catalyzed intramolecular cyclization of an α-phenoxy ketone. This method is valued for its efficiency and direct access to the benzofuran core from readily available starting materials.[5][6]

Reaction Overview and Mechanism

The core transformation is the cyclodehydration of 1-(4-methoxyphenoxy)propan-2-one to yield 3-methyl-6-methoxybenzofuran. This reaction is typically facilitated by a strong acid catalyst, with polyphosphoric acid (PPA) being a common and effective choice.[7][8][9]

The reaction proceeds via an intramolecular electrophilic aromatic substitution (EAS) mechanism. The key steps are:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the phenoxyacetone, significantly increasing the electrophilicity of the carbonyl carbon.

  • Electrophilic Attack: The activated carbonyl group is then attacked by the electron-rich aromatic ring of the phenoxy group. The methoxy group at the para-position (which becomes the 6-position in the product) is an activating group, directing the electrophilic attack to the ortho position.

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to restore aromaticity and form the stable furan ring.

This mechanistic pathway is a well-established route for the synthesis of various substituted benzofurans.[6][7]

Visualization of the Synthesis Pathway

The overall synthetic transformation can be visualized as follows:

G start 1-(4-methoxyphenoxy)propan-2-one product 3-Methyl-6-methoxybenzofuran start->product  Polyphosphoric Acid (PPA) Heat

Caption: Synthesis of 3-methyl-6-methoxybenzofuran via PPA-catalyzed cyclization.

Detailed Experimental Protocol

This protocol is a robust procedure for the laboratory-scale synthesis of 3-methyl-6-methoxybenzofuran.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1-(4-methoxyphenoxy)propan-2-one≥97%Sigma-AldrichStarting material.
Polyphosphoric Acid (PPA)115% H3PO4 basisSigma-AldrichCatalyst and reaction medium.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.
Saturated Sodium Bicarbonate SolutionLaboratory Grade-For neutralization.
Anhydrous Magnesium SulfateLaboratory GradeFisher ScientificFor drying.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
HexaneACS GradeFisher ScientificEluent for chromatography.
Ethyl AcetateACS GradeFisher ScientificEluent for chromatography.
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material). Begin stirring and heat the PPA to 80-90°C in an oil bath to reduce its viscosity.

  • Addition of Precursor: Slowly add 1-(4-methoxyphenoxy)propan-2-one to the pre-heated PPA with vigorous stirring. The addition should be done portion-wise to control any initial exotherm.

  • Reaction: Once the addition is complete, continue to stir the reaction mixture at 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Quenching: After the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Carefully and slowly pour the viscous reaction mixture over crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove any residual acid. Finally, wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Collect the fractions containing the desired product and concentrate them to yield pure 3-methyl-6-methoxybenzofuran.

Workflow Diagram

G cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Setup: Heat PPA to 80-90°C add 2. Addition: Slowly add phenoxyacetone setup->add react 3. Reaction: Stir at 80-90°C for 2-4h Monitor by TLC add->react quench 4. Quench: Pour onto crushed ice react->quench Cool to RT extract 5. Extraction: Extract with DCM quench->extract wash 6. Washing: Wash with water and NaHCO3 extract->wash dry 7. Drying & Concentration: Dry over MgSO4, evaporate wash->dry purify 8. Purification: Silica gel column chromatography dry->purify final_product 3-Methyl-6-methoxybenzofuran purify->final_product Pure Product

Caption: Experimental workflow for the synthesis of 3-methyl-6-methoxybenzofuran.

Causality and Experimental Choices

  • Choice of Catalyst (PPA): Polyphosphoric acid serves as both a Brønsted acid catalyst and a dehydrating agent, making it highly effective for this type of cyclodehydration reaction.[8][9][10] Its high viscosity also allows for reactions to be run at elevated temperatures without the need for a high-boiling solvent.

  • Reaction Temperature (80-90°C): This temperature range is a balance between providing sufficient activation energy for the intramolecular cyclization and preventing potential side reactions or decomposition of the starting material and product.[6]

  • Quenching on Ice: Pouring the viscous PPA mixture onto ice is a critical step. It serves to rapidly cool the reaction, dilute the acid, and facilitate the precipitation of the organic product, making it accessible for extraction.

  • Aqueous Workup: The washing steps with water and sodium bicarbonate are essential to remove the acid catalyst and any acidic byproducts, which is crucial for obtaining a clean product and preventing degradation during purification and storage.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The progress of the reaction can be reliably monitored by TLC, allowing the researcher to determine the optimal reaction time and confirm the consumption of the starting material. The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.

References

  • Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. PubMed.
  • Methods for the synthesis of benzofurans and the procedure described in this work.
  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC.
  • Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent.
  • Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. PMC.
  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
  • An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methylbenzofuran. Benchchem.
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons.
  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement str
  • New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans. Arkivoc.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • One-Step Regioselective Synthesis of Benzofurans
  • Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives.
  • A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone deriv
  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti
  • (PDF) Polyphosphoric Acid in Organic Synthesis.
  • Polyphosphoric Acid in Organic Synthesis.
  • A new method for the synthesis of 3-hydroxymethylbenzofuran. ScienceDirect.
  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate deriv
  • Poly(phosphoric acid) (PPA)
  • Synthesis of 3-phenylbenzofuran 2a from 2-phenoxy acetophenone 1a.
  • Polyphosphoric Acid in Organic Synthesis.

Sources

Application

Application Note: Asymmetric Transfer Hydrogenation of 1-(3-methoxyphenoxy)-2-propanone

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Chiral 1-(3-methoxyphenoxy)-2-propanol The enantioselective reduction of prochiral ketones to form chiral secondary alco...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral 1-(3-methoxyphenoxy)-2-propanol

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern pharmaceutical synthesis.[1][2] The resulting chiral alcohols are invaluable building blocks for a multitude of active pharmaceutical ingredients (APIs). 1-(3-methoxyphenoxy)-2-propanone is a key prochiral ketone, and its reduction product, the chiral alcohol (S)- or (R)-1-(3-methoxyphenoxy)-2-propanol, serves as a critical intermediate in the synthesis of various therapeutics. For instance, structurally similar aryloxy propanolamines are the core of many beta-blockers. The specific stereochemistry of these molecules is often directly linked to their pharmacological efficacy and safety profile.

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful, operationally simple, and cost-effective method for achieving such transformations with high enantioselectivity.[3][4] This technique avoids the need for high-pressure hydrogenation gas by utilizing hydrogen donor molecules like isopropanol or a formic acid/triethylamine mixture.[5] This application note provides a detailed protocol and scientific rationale for the asymmetric transfer hydrogenation of 1-(3-methoxyphenoxy)-2-propanone, leveraging the well-established Noyori-type Ruthenium catalysts.[6]

The Scientific Bedrock: Mechanism of Noyori-Type Asymmetric Transfer Hydrogenation

The remarkable efficiency and selectivity of the Noyori-type catalysts, such as those based on a Ruthenium metal center with a chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand, stem from a well-orchestrated catalytic cycle.[6] This process is often referred to as a "bifunctional" catalysis, where both the metal center and the ligand play active roles in the hydrogen transfer mechanism.[7]

The catalytic cycle can be summarized as follows:

  • Catalyst Activation: The pre-catalyst, typically [RuCl(η⁶-arene)(N-TsDPEN)], is activated in the presence of a base (e.g., triethylamine) to form a 16-electron Ru(II) complex.

  • Hydride Formation: This active species reacts with the hydrogen donor (formic acid) to generate an 18-electron ruthenium hydride intermediate.

  • Hydrogen Transfer: The ketone substrate interacts with the catalyst through a six-membered pericyclic transition state. The hydrogen atoms are then transferred from the metal hydride and the amine ligand to the carbonyl group of the ketone.[6] The stereochemical outcome is dictated by the chiral environment created by the TsDPEN ligand and the arene ligand, where steric and electronic interactions (such as CH/π interactions) favor the approach of the substrate from one specific face.[8][9]

  • Product Release and Catalyst Regeneration: Upon transfer of the hydride and proton, the chiral alcohol product is released, and the 16-electron Ru(II) complex is regenerated to re-enter the catalytic cycle.

ATH_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Precatalyst [Ru]-Cl (Pre-catalyst) ActiveCatalyst [Ru] (16e⁻) Precatalyst->ActiveCatalyst RuHydride [Ru]-H (18e⁻) ActiveCatalyst->RuHydride TransitionState [Ru]-H---C=O Transition State TransitionState->ActiveCatalyst Alcohol Chiral 1-(3-methoxyphenoxy)-2-propanol Ketone 1-(3-methoxyphenoxy)-2-propanone H_donor HCOOH / Et₃N

Caption: Mechanism of Noyori-Type Asymmetric Transfer Hydrogenation.

Materials and Methods

Reagents and Solvents
ReagentGradeSupplier
1-(3-methoxyphenoxy)-2-propanone≥98%Commercially Available
[(S,S)-TsDPEN-Ru(p-cymene)]ClCatalyst GradeCommercially Available
Formic Acid≥98%ACS Grade
Triethylamine (Et₃N)≥99.5%Anhydrous
Dichloromethane (DCM)AnhydrousHPLC Grade
Ethyl AcetateHPLC Grade-
Saturated aq. NaHCO₃-Prepared in-house
Anhydrous MgSO₄-ACS Grade
Deuterated Chloroform (CDCl₃)for NMR-
HPLC Grade Hexane--
HPLC Grade Isopropanol--
Equipment
  • Schlenk flask or similar reaction vessel with a magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Temperature-controlled oil bath

  • Rotary evaporator

  • NMR Spectrometer (≥400 MHz)

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Protocol

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of similar aryloxy propanones.[10]

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate & Catalyst setup->reagents h_donor Add HCOOH/Et₃N (Start Reaction) reagents->h_donor reaction Stir at 28°C for 12h h_donor->reaction workup Aqueous Workup (Quench & Extract) reaction->workup purify Purification (Column Chromatography) workup->purify analysis Analysis (NMR & Chiral HPLC) purify->analysis end End analysis->end

Caption: Experimental workflow for the ATH of 1-(3-methoxyphenoxy)-2-propanone.

Step-by-Step Procedure:

  • Catalyst and Substrate Preparation:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(3-methoxyphenoxy)-2-propanone (1.0 mmol, 180.2 mg).

    • Add the chiral catalyst, for example, [(S,S)-TsDPEN-Ru(p-cymene)]Cl (0.005 mmol, 3.2 mg, 0.5 mol%).

    • Add anhydrous dichloromethane (2.0 mL).

    Scientist's Note: The choice of the (S,S) or (R,R) enantiomer of the catalyst will determine the stereochemistry of the resulting alcohol. Ensure all glassware is thoroughly dried to prevent catalyst deactivation by moisture.

  • Preparation of the Hydrogen Donor Mixture:

    • In a separate vial, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.[11]

  • Reaction Initiation and Monitoring:

    • Add the formic acid/triethylamine mixture (0.5 mL) to the reaction flask.

    • Stir the reaction mixture at a constant temperature, for instance, 28 °C, for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or a preliminary HPLC injection.

    Scientist's Note: The reaction time may vary depending on the substrate and catalyst loading. The use of a formic acid/triethylamine mixture often leads to an irreversible reaction, driving it to completion.[3]

  • Reaction Work-up:

    • Once the reaction is complete, quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-(3-methoxyphenoxy)-2-propanol.

Characterization and Analysis

Structural Confirmation (NMR Spectroscopy)

The structure of the purified product should be confirmed by ¹H and ¹³C NMR spectroscopy. The disappearance of the ketone signal in the ¹³C NMR spectrum and the appearance of a new signal corresponding to the alcohol methine group are indicative of a successful reduction.

Determination of Enantiomeric Excess (Chiral HPLC)

The enantiomeric excess (ee) of the product is a critical measure of the success of the asymmetric synthesis. This is determined by chiral HPLC analysis.

Proposed Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® or Chiralcel® column, is recommended.

  • Mobile Phase: A mixture of hexane and isopropanol is a common starting point for normal-phase chiral separations. The ratio can be optimized to achieve baseline separation of the enantiomers. A typical starting condition could be 90:10 (Hexane:Isopropanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the aromatic ring absorbs (e.g., 270 nm).

  • Column Temperature: 25 °C

Scientist's Note: Method development may be required to achieve optimal separation. Screening different chiral columns and varying the mobile phase composition and additives (e.g., diethylamine for basic analytes) is a standard practice.

ParameterTypical Value
Conversion>95%
Enantiomeric Excess (ee)≥95%
Isolated Yield85-95%

Troubleshooting and Optimization

  • Low Conversion:

    • Cause: Inactive catalyst or insufficient reaction time.

    • Solution: Ensure anhydrous conditions. Use freshly opened solvents and reagents. Increase reaction time or slightly elevate the temperature (e.g., to 40 °C). Consider increasing catalyst loading to 1 mol%.

  • Low Enantioselectivity:

    • Cause: Non-optimal reaction temperature or catalyst choice.

    • Solution: Lowering the reaction temperature can sometimes improve enantioselectivity. Screen different chiral ligands or arene groups on the ruthenium catalyst. "Tethered" Ru(II) catalysts have shown excellent activity and stability for similar substrates.[10]

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Conversion Conversion Temp->Conversion affects rate EE Enantioselectivity (ee) Temp->EE can decrease if too high Cat_Load Catalyst Loading Cat_Load->Conversion increases Yield Yield Cat_Load->Yield influences Time Reaction Time Time->Conversion increases Catalyst Catalyst Structure (Ligand, Arene) Catalyst->Conversion activity varies Catalyst->EE primary determinant Conversion->Yield directly impacts

Caption: Relationship between reaction parameters and outcomes.

Conclusion

This application note provides a comprehensive guide for the asymmetric transfer hydrogenation of 1-(3-methoxyphenoxy)-2-propanone using a Noyori-type ruthenium catalyst. The detailed protocol, mechanistic insights, and analytical methods described herein offer a robust framework for researchers in the pharmaceutical and fine chemical industries to synthesize this valuable chiral intermediate with high efficiency and enantioselectivity. The operational simplicity and favorable safety profile of ATH make it an attractive alternative to traditional high-pressure hydrogenation methods.

References

  • Johnson Matthey Technology Review. (2005, October 1). Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]

  • ResearchGate. (2025, August 6). Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]

  • PubMed. (2015, June 19). Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. [Link]

  • Semantic Scholar. Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]

  • PMC. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. [Link]

  • ACS Publications. (2005, March 17). “Tethered” Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones. [Link]

  • Wikipedia. Asymmetric hydrogenation. [Link]

  • PubMed. (2017, June 2). Asymmetric Transfer Hydrogenation of 1,3-Alkoxy/Aryloxy Propanones Using Tethered Arene/Ru(II)/TsDPEN Complexes. [Link]

  • Wikipedia. Asymmetric hydrogenation. [Link]

  • ACS Publications. (2021, April 27). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. [Link]

  • KANTO CHEMICAL CO.,INC. Asymmetric Transfer Hydrogenation Catalysts. [Link]

  • ACS Publications. Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. [Link]

  • Center for Nonlinear Studies. (2021, April 27). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. [Link]

  • MDPI. (2021, November 14). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. [Link]

  • MDPI. (2021, December 24). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Google Patents. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • Google Patents. US 2015/0126735 A1 - Methods for producing viloxazine salts and novel polymorphs thereof. [Link]

  • Google Patents.
  • ACS Publications. (2022, May 23). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. [Link]

  • MDPI. (2024, July 21). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. [Link]

  • MDPI. (2021, November 14). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts. [Link]

Sources

Method

Application Note: Solvent-Free Synthesis of Aryloxy Propanones

[1] Executive Summary Aryloxy propanones (specifically 1-aryloxy-2-propanones) are critical intermediates in the synthesis of -adrenergic blockers (e.g., propranolol, acebutolol) and various agrochemicals. Traditional sy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Aryloxy propanones (specifically 1-aryloxy-2-propanones) are critical intermediates in the synthesis of


-adrenergic blockers (e.g., propranolol, acebutolol) and various agrochemicals. Traditional synthesis relies on the Williamson etherification of phenols with 

-halo ketones in volatile organic solvents (acetone, acetonitrile) under reflux. These methods suffer from long reaction times (8–24 hours), moderate yields (40–60%), and significant hazardous waste generation.

This guide details two solvent-free protocols—Microwave-Assisted Organic Synthesis (MAOS) and Mechanochemical Grinding —that reduce reaction times to minutes and increase yields to >90%. Crucially, this note integrates the use of Potassium Iodide (KI) as a catalytic additive, a "field-proven" modification that drives the reaction via the in situ Finkelstein exchange, overcoming the poor electrophilicity of chloroacetone.

Scientific Foundation & Mechanism

The Challenge of Conventional Synthesis

The direct alkylation of phenols with chloroacetone is kinetically sluggish due to the moderate leaving group ability of chloride. In bulk solvent, solvation shells around the phenoxide anion further reduce nucleophilicity. Furthermore, chloroacetone is a potent lachrymator, making prolonged reflux hazardous.

The Solvent-Free Advantage

Removing the solvent creates a highly concentrated reaction matrix where the collision frequency between the phenoxide and the electrophile is maximized.

  • Microwave (MW) Activation: Direct coupling of microwave energy with polar reagents (chloroacetone, phenoxide ion pairs) causes rapid internal heating, accelerating the rate significantly beyond convective heating.

  • Mechanochemistry: Physical grinding generates "hot spots" and fresh surface area on the solid base (

    
    ), promoting rapid deprotonation.
    
Mechanistic Pathway & Catalysis

The reaction follows an


 pathway. To enhance the rate, we employ Potassium Iodide (KI) . KI reacts with chloroacetone to form iodoacetone in situ. Since iodide is a better leaving group than chloride, the subsequent attack by phenoxide is much faster.

DOT Diagram 1: Catalytic Cycle & Reaction Mechanism

ReactionMechanism Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻ K⁺) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Product Aryloxy Propanone (Ar-O-CH2-C=O) Phenoxide->Product Chloroacetone Chloroacetone (Cl-CH2-C=O) Iodoacetone Iodoacetone (I-CH2-C=O) *Transient Active Species* Chloroacetone->Iodoacetone Finkelstein Exchange Chloroacetone->Product Slow SN2 (No Catalyst) KI KI (Catalyst) KI->Iodoacetone Iodoacetone->Product Fast SN2 Byproduct KCl / KHCO3

Caption: Mechanism showing the catalytic role of KI in converting Chloroacetone to the highly reactive Iodoacetone intermediate.

Experimental Protocols

Safety Pre-Requisites
  • Chloroacetone: Potent lachrymator (tear gas). MUST be handled in a functioning fume hood. Neutralize spills with aqueous ammonia.

  • Microwave Safety: Use only dedicated synthesis reactors (e.g., CEM, Anton Paar). Do not use domestic microwaves due to lack of pressure/temp control.

Method A: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library synthesis, optimization studies.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • Chloroacetone (1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)[1]
    
  • Potassium Iodide (KI, 0.1 equiv)

  • Tetrabutylammonium Bromide (TBAB, 0.05 equiv) - Optional, acts as Phase Transfer Catalyst.

Protocol:

  • Preparation: In a 10 mL microwave process vial, mix the Phenol (e.g., 10 mmol) and

    
     (20 mmol).
    
  • Activation: Add Chloroacetone (11 mmol), KI (1 mmol), and TBAB (0.5 mmol). Cap the vial immediately to contain vapors.

  • Irradiation: Place in the microwave reactor.

    • Temp: 100°C

    • Time: 5–10 minutes

    • Stirring: High

    • Power: Dynamic (Max 150W)

  • Workup: Cool to RT. Add water (20 mL) to dissolve inorganic salts. The product often separates as an oil or solid.

    • Solid: Filter, wash with water, recrystallize (EtOH/Water).

    • Oil:[2] Extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , evaporate.
Method B: Mechanochemical Grinding (Greenest Approach)

Best for: Large scale, energy efficiency, labs without MW reactors.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • Chloroacetone (1.1 equiv)

  • Potassium Hydroxide (KOH) or

    
     (2.0 equiv)
    
  • KI (0.1 equiv)

Protocol:

  • Grinding: Place Phenol and Base in a mortar. Grind with a pestle for 2–3 minutes until a fine, uniform powder/paste forms (formation of phenoxide).

  • Addition: Add KI and Chloroacetone dropwise to the paste.

  • Reaction: Grind vigorously for 10–20 minutes.

    • Observation: The mixture will likely become sticky or liquefy (eutectic formation) and may generate heat (exothermic).

    • Monitoring: Check TLC (Hexane:EtOAc 8:2) every 5 mins.

  • Workup: Transfer the paste to a beaker containing ice water (50 mL). Stir well. Filter the precipitated solid product.[3]

Representative Data & Comparison

The following table summarizes typical results comparing traditional reflux methods with the protocols defined above.

ParameterConventional RefluxMethod A: MicrowaveMethod B: Grinding
Solvent Acetone (Volatile, VOC)None (Solvent-Free)None (Solvent-Free)
Catalyst NoneKI + TBABKI
Time 8 – 16 Hours5 – 10 Minutes 15 – 30 Minutes
Yield 45 – 60%92 – 96% 85 – 92%
Energy High (Prolonged Heating)Low (Targeted Heating)Very Low (Manual/Mill)
Workup Solvent evaporation requiredSimple water precipitationSimple water precipitation

Workflow Visualization

DOT Diagram 2: Experimental Workflow Decision Tree

Workflow Start Start: Aryloxy Propanone Synthesis Choice Select Methodology Start->Choice MW_Path Microwave-Assisted (Method A) Choice->MW_Path High Speed/Library Grind_Path Mechanochemical (Method B) Choice->Grind_Path Scale/Green MW_Step1 Mix Phenol + K2CO3 + KI in MW Vial MW_Path->MW_Step1 MW_Step2 Add Chloroacetone (Cap Immediately) MW_Step1->MW_Step2 MW_Step3 Irradiate: 100°C, 5-10 min MW_Step2->MW_Step3 Workup Workup: Add Ice Water -> Filter Solid or Extract Oil MW_Step3->Workup Grind_Step1 Grind Phenol + Base (Mortar & Pestle) Grind_Path->Grind_Step1 Grind_Step2 Add Chloroacetone + KI Grind 15-20 min Grind_Step1->Grind_Step2 Grind_Step2->Workup QC QC: NMR / IR / Melting Point Workup->QC

Caption: Decision matrix and process flow for selecting and executing solvent-free synthesis.

Troubleshooting & QC

  • Low Yield:

    • Cause: Chloroacetone degradation or moisture in

      
      .
      
    • Fix: Use freshly distilled chloroacetone. Dry

      
       in an oven at 120°C before use. Ensure KI is added; without it, the reaction is significantly slower.
      
  • O- vs C-Alkylation:

    • Issue: Phenols can undergo C-alkylation (on the ring).

    • Control: The use of hard bases like

      
       and polar aprotic conditions (or solvent-free) favors O-alkylation. If C-alkylation is observed, ensure the mixture is not overheated (>120°C).
      
  • Sticky Paste (Grinding):

    • Issue: Reaction mixture becomes too viscous to grind.

    • Fix: Add a small quantity (drops) of glycerol or PEG-400 as a green grinding auxiliary (Liquid Assisted Grinding - LAG).

References

  • Microwave-Assisted Synthesis of Phenoxyacetalides: Title: Microwave Assisted Synthesis of New Phenoxyacetalides Bearing Anaesthetic Properties.[4] Source: ResearchGate (2025). URL:[Link] (Validates MW efficiency for phenoxide alkylation).

  • General Solvent-Free Protocols: Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: MDPI (2025). URL:[Link] (Authoritative source on Green Chemistry principles and MW safety).

  • Mechanistic Insight (KI Catalysis): Title: Aryloxyacetones - Sciencemadness Discussion (Historical/Practical Data). Source: Sciencemadness.org. URL:[Link] (Provides critical practical insight into the KI/Finkelstein modification for this specific substrate).

  • Solid-State/Grinding Synthesis: Title: A Facile Solvent Free Synthesis of 3-arylidenechroman-4-ones Using Grinding Technique. Source: E-Journal of Chemistry (via ResearchGate). URL:[Link] (Validates the grinding protocol for similar aryloxy precursors).

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted chloroacetone from phenoxyacetone product

Welcome to the Technical Support Center for the synthesis and purification of phenoxyacetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of phenoxyacetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of unreacted chloroacetone and other impurities from your phenoxyacetone product.

Introduction

The Williamson ether synthesis of phenoxyacetone from phenol and chloroacetone is a robust and widely used method.[1] However, like any chemical transformation, it is often accompanied by the challenge of isolating the pure product from unreacted starting materials and side products. Unreacted chloroacetone, in particular, can be a problematic impurity due to its reactivity and similar physical properties to the desired product.

This guide provides a comprehensive overview of the principles and practical techniques for effectively removing unreacted chloroacetone, ensuring the high purity of your phenoxyacetone required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude phenoxyacetone reaction mixture?

A1: Besides the desired phenoxyacetone, a typical crude reaction mixture may contain:

  • Unreacted Chloroacetone: A common impurity if the reaction does not go to completion.

  • Unreacted Phenol: Can be present if stoichiometry was not exact or the reaction was incomplete.

  • Side-products: Tars and other colored impurities can form from side reactions. Aldol condensation products may also be present, especially with excess base.[2]

  • Solvent Residues: Solvents like acetone, if used, may remain.

  • Water: Introduced during the work-up steps.[2]

Q2: Why is it crucial to remove chloroacetone from the final product?

A2: Chloroacetone is a lachrymator and is toxic by ingestion or inhalation.[3][4][5] Its presence can interfere with subsequent reactions and compromise the integrity of your final compound, particularly in pharmaceutical applications. Chloroacetone is also light-sensitive and can resinify over time, leading to product degradation.[3][6]

Q3: What are the key physical property differences between chloroacetone and phenoxyacetone that can be exploited for separation?

A3: The primary differences that we can leverage are in their boiling points and solubility characteristics.

PropertyChloroacetonePhenoxyacetoneReference(s)
Boiling Point 119-120 °C229-230 °C[4][7][8][9]
Solubility in Water Slightly soluble (10 g/100 mL at 20 °C)Insoluble (Slightly soluble)[10][11]
Solubility in Organic Solvents Miscible with alcohol, ether, chloroformSoluble in acetone, ether; slightly soluble in chloroform, ethyl acetate[7][8][10]
Density ~1.123-1.15 g/cm³~1.097 g/mL[7][8][10]

The significant difference in boiling points is the most powerful tool for separation via distillation.

Troubleshooting Guides

Issue 1: My crude phenoxyacetone is a dark, tarry oil.

This is a common issue arising from side reactions.

Root Cause Analysis and Solution Workflow:

G start Dark, Tarry Crude Product cause1 Side Reactions (e.g., Aldol Condensation) start->cause1 cause2 Decomposition of Chloroacetone start->cause2 solution2 Purification: Steam Distillation start->solution2 Primary Purification solution3 Purification: Liquid-Liquid Extraction start->solution3 Work-up solution1 Optimize Reaction Conditions: - Lower temperature - Control base addition cause1->solution1 cause2->solution1 end_product Cleaner Crude Product solution2->end_product solution3->end_product

Caption: Troubleshooting workflow for a dark, tarry crude product.

Corrective Actions:

  • Reaction Condition Optimization: Revisit your reaction parameters. High temperatures and strong bases can promote the formation of tars. Consider lowering the reaction temperature and ensuring slow, controlled addition of your base.

  • Initial Purification with Liquid-Liquid Extraction: Before attempting more rigorous purification, perform a thorough work-up. Dissolve the crude product in a suitable organic solvent like diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and then brine (saturated NaCl solution).[1] This will help remove some acidic and water-soluble impurities.

  • Steam Distillation: This is an excellent first-pass purification technique for removing non-volatile tars. Phenoxyacetone is volatile with steam and will co-distill, leaving the tars behind.[1][2]

Issue 2: I'm having trouble separating chloroacetone from my phenoxyacetone by simple distillation.

While there is a large boiling point difference, co-distillation or azeotrope formation can sometimes be a factor, though less common in this specific pairing. More likely, the separation is inefficient.

Troubleshooting Protocol:

  • Fractional Distillation: A simple distillation setup may not be sufficient. Use a fractionating column (e.g., Vigreux or packed column) to improve the separation efficiency.

  • Vacuum Distillation: To prevent any potential thermal degradation of your product and to further enhance the boiling point separation, perform the distillation under reduced pressure.[1][2]

  • Monitor Temperature Carefully: During distillation, the vapor temperature should hold steady at the boiling point of chloroacetone (adjusted for the vacuum) as it comes off. A sharp rise in temperature will indicate that the phenoxyacetone is beginning to distill. Collect fractions carefully and analyze them (e.g., by TLC or GC) to determine their composition.

Issue 3: After distillation, I still have a ketonic impurity that is not chloroacetone.

This could be a self-condensation product of chloroacetone or other side-products.

Solution: Purification via Bisulfite Adduct Formation

This is a highly selective method for purifying ketones.[12][13][14]

Workflow for Bisulfite Adduct Formation:

G start Impure Phenoxyacetone (with ketonic impurities) step1 Dissolve in Diethyl Ether start->step1 step2 Wash with Saturated Sodium Bisulfite (aq) step1->step2 step3 Separate Layers step2->step3 aqueous_layer Aqueous Layer: Phenoxyacetone-Bisulfite Adduct step3->aqueous_layer organic_layer Organic Layer: Non-ketonic Impurities step3->organic_layer step4 Treat Aqueous Layer with Saturated Sodium Carbonate (aq) aqueous_layer->step4 step5 Extract with Diethyl Ether step4->step5 end_product Pure Phenoxyacetone step5->end_product

Caption: Workflow for purification of phenoxyacetone via bisulfite adduct formation.

Detailed Protocol for Bisulfite Adduct Formation:

  • Dissolution: Dissolve the crude phenoxyacetone in diethyl ether.

  • Adduct Formation: Transfer the ethereal solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. A white precipitate of the bisulfite adduct may form.[1]

  • Separation: Separate the aqueous layer which contains the dissolved phenoxyacetone-bisulfite adduct.

  • Regeneration: To regenerate the phenoxyacetone, treat the aqueous layer with a saturated aqueous solution of sodium carbonate until the solution is basic. This will decompose the adduct.[1]

  • Extraction: Extract the liberated phenoxyacetone with diethyl ether.

  • Final Work-up: Wash the combined ether extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield purified phenoxyacetone.[1]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction Work-up

This protocol is a crucial first step after the reaction is complete to remove salts, some unreacted phenol (as phenoxide), and other water-soluble impurities.

Materials:

  • Crude phenoxyacetone reaction mixture

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • After cooling the reaction mixture, filter off any solid salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.[1]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude phenoxyacetone, which can then be further purified.[1]

Protocol 2: Purification by Vacuum Distillation

This is the most direct method for separating chloroacetone from phenoxyacetone.

Materials:

  • Crude phenoxyacetone from Protocol 1

  • Vacuum distillation apparatus (including a fractionating column for best results)

  • Heating mantle

  • Vacuum pump

  • Cold trap

Procedure:

  • Set up the vacuum distillation apparatus. Ensure all joints are well-sealed.

  • Add the crude phenoxyacetone to the distillation flask.

  • Begin heating the flask gently under vacuum.

  • Collect the first fraction, which will be predominantly unreacted chloroacetone. The boiling point will be significantly lower than that of phenoxyacetone.

  • Once the chloroacetone has been removed, the temperature of the distilling vapor will rise. Change the receiving flask and collect the phenoxyacetone fraction at its boiling point under the applied vacuum.

  • Monitor the purity of the fractions using an appropriate analytical technique (e.g., TLC, GC, or NMR).

References

  • Wikipedia. Chloroacetone. Retrieved from [Link]

  • Sciencemadness Wiki. Chloroacetone. Retrieved from [Link]

  • PubChem - NIH. Chloroacetone. Retrieved from [Link]

  • Merck Index. Chloroacetone. Retrieved from an online version or physical copy of the Merck Index.
  • The Good Scents Company. phenoxyacetone. Retrieved from [Link]

  • International Chemical Safety Cards. CHLOROACETONE.
  • OSHA. CHLOROACETONE. Retrieved from [Link]

  • Sciencemadness Discussion Board. phenoxyacetone. Retrieved from [Link]

  • EPA. 1-(2,3-Dichloro-phenoxy)acetone Properties. Retrieved from [Link]

  • Google Patents. US4638094A - Process for producing phenylacetones.
  • Wikipedia. Phenylacetone. Retrieved from [Link]

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • PMC. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Wikipedia. Liquid–liquid extraction. Retrieved from [Link]

Sources

Optimization

Technical Support Guide: Regioselective Alkylation of 3-Methoxyphenol

Executive Summary: The Substrate Landscape 3-Methoxyphenol (Resorcinol monomethyl ether) represents a classic "ambident nucleophile" challenge in organic synthesis. As a researcher, you are managing two layers of competi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Landscape

3-Methoxyphenol (Resorcinol monomethyl ether) represents a classic "ambident nucleophile" challenge in organic synthesis. As a researcher, you are managing two layers of competition:

  • Atom Selectivity: Oxygen (etherification) vs. Carbon (Friedel-Crafts).

  • Ring Regioselectivity: Competition between the three activated ring positions (C2, C4, and C6).

The Electronic vs. Steric Map:

  • C2 (Ortho to OH & OMe): Electronically the most activated (synergistic directing effects) but sterically the most hindered. Accessing this position usually requires directed ortho-metalation (DoM), not standard Friedel-Crafts.

  • C6 (Ortho to OH, Para to OMe): Highly activated and sterically accessible. Often the kinetic product in acid-catalyzed manifolds.

  • C4 (Para to OH, Ortho to OMe): Highly activated. Often the thermodynamic product due to lower steric strain compared to C2/C6.

Module 1: O-Alkylation vs. C-Alkylation

Controlling the Primary Pathway

FAQ 1.1: Why is my reaction yielding exclusively ethers (O-alkylation) when I want ring substitution?

Diagnosis: You are likely operating under "Hard-Hard" interactions or using basic conditions in polar aprotic solvents. The Science: Under basic conditions (e.g.,


, 

), the phenoxide anion is formed. The negative charge is localized on the oxygen (Hard Nucleophile). In polar aprotic solvents (DMF, DMSO), the cation (

,

) is solvated, leaving the "naked" phenoxide oxygen free to attack the alkyl halide (SN2).
Protocol A: Selective C-Alkylation (The HFIP Switch)

To force C-alkylation, you must suppress the nucleophilicity of the oxygen and stabilize the transition state for ring attack. We recommend the HFIP-Mediated Protocol .

Mechanism: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a hydrogen-bond donor solvent.[1] It forms a strong H-bond network with the phenolic oxygen, effectively "caging" it. This prevents O-alkylation while simultaneously stabilizing the arenium ion intermediate required for C-alkylation.

Step-by-Step Workflow:

  • Preparation: Dissolve 3-methoxyphenol (1.0 equiv) in HFIP (0.5 M concentration).

  • Electrophile: Add the alkylating agent (e.g., benzhydryl alcohol, tertiary alkyl chloride). Note: Secondary and tertiary electrophiles work best.

  • Catalyst: Add a mild Lewis acid or Bronsted acid (e.g.,

    
     at 5 mol% or 
    
    
    
    at 10 mol%). In some cases, HFIP alone is sufficient.
  • Reaction: Stir at 40–60°C. Monitor via TLC/HPLC.

  • Workup: Evaporate HFIP (recoverable/recyclable). quench with saturated

    
    , extract with EtOAc.
    
Visualization: Solvent-Controlled Selectivity

G Start 3-Methoxyphenol + Electrophile (R-X) Condition1 Basic Conditions (K2CO3 / DMF) Start->Condition1 Pathway A Condition2 Acidic/H-Bond Conditions (HFIP / TfOH) Start->Condition2 Pathway B Inter1 Naked Phenoxide (O-Attack) Condition1->Inter1 Inter2 H-Bonded Phenol (Ring C-Attack) Condition2->Inter2 Prod1 O-Alkylated Ether (Major) Inter1->Prod1 Prod2 C-Alkylated Ring (Major) Inter2->Prod2

Caption: Divergent pathways controlled by solvent interaction. HFIP shields the oxygen, forcing reaction to the carbon ring.

Module 2: Controlling Ring Regioselectivity (C4 vs. C6)

Fine-tuning the Substitution Pattern

FAQ 2.1: How do I distinguish between C4 and C6 isomers?

Analysis:

  • C4-Isomer: The protons at C2 and C6 will appear as doublets (or d/d) with meta-coupling (~2-3 Hz) in

    
     NMR.
    
  • C6-Isomer: The protons at C4 and C5 will show ortho-coupling (~8 Hz).

  • C2-Isomer: Rare. If formed, symmetry usually breaks distinctively, but steric bulk often prevents this without specific directing groups.

Comparative Data: Catalyst Systems for C-Alkylation

The following table summarizes catalyst effects on regioselectivity for 3-methoxyphenol alkylation.

Catalyst SystemPrimary ProductMechanism/Rationale

/

Mixture (C4/C6) Strong Lewis acid.[2] Often leads to thermodynamic equilibration. Risk: Demethylation of -OMe group.
Zeolite HY C4 (Para to OH) Shape selectivity. The pore structure restricts the formation of the bulkier ortho (C6) or C2 isomers.

C6 (Ortho to OH) Chelation control. Boron coordinates with phenolic oxygen, delivering the alkyl group to the nearest ortho position (C6).
HFIP (Solvent) C4 (Para to OH) Steric bulk of the HFIP-solvated phenol cluster blocks ortho attack, favoring the para position.
Protocol B: Para-Selective Alkylation (C4-Targeting)

To maximize C4 substitution (Para to OH), utilize steric bulk to block the ortho positions.

  • System: 3-Methoxyphenol + Tertiary Alkyl Halide.

  • Solvent: HFIP (Hexafluoroisopropanol) or Toluene.

  • Catalyst: Zeolite HY (calcined at 400°C for 4h prior to use) or bulky Lewis Acid (e.g.,

    
    ).
    
  • Rationale: The bulky solvated phenol or the pore constraints of the Zeolite prevent attack at C2 (impossible) and C6 (difficult), funneling reaction to C4.

Module 3: Troubleshooting Common Failures

Issue: Polyalkylation (The "Runaway" Reaction)

Symptom: LCMS shows M+Alkyl and M+2(Alkyl) peaks. Cause: The alkylated product is more electron-rich (activated) than the starting material, making it react faster. Solution:

  • Stoichiometry: Use a large excess of 3-methoxyphenol (3:1 ratio relative to electrophile).

  • Slow Addition: Add the electrophile dropwise over 2 hours.

Issue: De-methylation (Loss of Methyl Ether)

Symptom: Formation of Resorcinol derivatives (two -OH groups). Cause: Use of strong Lewis acids like


 or 

at high temperatures. These coordinate to the methoxy oxygen and cleave the methyl group. Solution:
  • Switch to Mild Lewis Acids : Use

    
    , 
    
    
    
    , or metal triflates (
    
    
    ).
  • Temperature Control: Keep reaction below 50°C.

Visualization: Regioselectivity Decision Tree

Regio Substrate 3-Methoxyphenol (C-Alkylation Mode) Constraint1 Is Steric Bulk High? (Bulky Electrophile or HFIP) Substrate->Constraint1 PathPara Thermodynamic/Steric Path Constraint1->PathPara Yes (HFIP/Zeolite) PathOrtho Chelation/Kinetic Path Constraint1->PathOrtho No (BF3/Non-polar) ProdC4 C4 Product (Para to OH) PathPara->ProdC4 ProdC6 C6 Product (Ortho to OH) PathOrtho->ProdC6 ProdC2 C2 Product (Rare/Blocked) PathOrtho->ProdC2 Minor (<5%)

Caption: Decision matrix for targeting specific ring positions based on steric constraints and catalyst choice.

References

  • HFIP-Promoted Alkylation: Huang, P., et al.[3] "HFIP-promoted para-selective alkylation of anilines and phenols with tertiary alkyl bromides." Organic Chemistry Frontiers, 2023, 10, 2476.[3]

  • Zeolite Selectivity:Yadav, G. D., & Kumar, P. "Alkylation of Phenol with Cyclohexene over Solid Acids: Insight into Selectivity." Industrial & Engineering Chemistry Research, 2004. (Contextual grounding on shape selectivity).
  • Friedel-Crafts Mechanisms: Olah, G. A.[4] "Friedel-Crafts and Related Reactions."[2][5][6][7] Wiley-Interscience. (Foundational text for Lewis Acid reactivity tiers).

  • Ambident Nucleophiles: PharmaXChange. "Phenolates - O-alkylation and C-alkylation."

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shift of the O-Methylene Group in Phenoxyacetone

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating these structures. The chemical shift (δ) of a proton provides a wealth of information about its local electronic environment. This guide offers an in-depth analysis of the ¹H NMR chemical shift of the O-methylene (-OCH₂CO-) protons in phenoxyacetone, comparing it with structurally related molecules to provide a clear, experimentally grounded understanding of the factors at play.

The Unique Electronic Environment of Phenoxyacetone's Methylene Bridge

Phenoxyacetone (1-phenoxypropan-2-one) possesses a key structural motif: a methylene group flanked by a phenoxy group on one side and a carbonyl group on the other. This arrangement creates a distinct electronic environment that significantly influences the chemical shift of the methylene protons. Understanding this influence is crucial for accurate spectral interpretation and structural confirmation.

The primary factors governing the chemical shift of these protons are the powerful, electron-withdrawing inductive effects of the two adjacent oxygen atoms. The oxygen of the phenoxy group and the oxygen of the carbonyl group both pull electron density away from the methylene bridge. This "deshielding" effect reduces the electron density around the methylene protons, causing them to experience a stronger effective magnetic field and thus resonate at a lower field (higher ppm value) in the ¹H NMR spectrum.[1][2]

Experimental Data: Pinpointing the Phenoxyacetone Methylene Signal

Experimental data confirms this significant deshielding. The ¹H NMR spectrum of phenoxyacetone, typically recorded in deuterated chloroform (CDCl₃), shows the singlet for the O-methylene protons at approximately δ 4.51-4.55 ppm .[3][4] This downfield shift is characteristic and serves as a key diagnostic peak for this structural fragment.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.41–7.18 (m, 2H, Ar-H), 7.09–6.95 (m, 1H, Ar-H), 6.91 (d, J = 8.1 Hz, 2H, Ar-H), 4.55 (s, 2H, -OCH₂CO-) , 2.30 (s, 3H, -COCH₃).[3]

  • ¹H NMR (90 MHz, CDCl₃) δ: 7.28 (m, 2H), 6.98 (m, 1H), 6.87 (m, 2H), 4.52 (s, 2H, -OCH₂CO-) , 2.26 (s, 3H, -COCH₃).[4]

Comparative Analysis: Understanding the Shift Through Analogs

To fully appreciate the magnitude of the deshielding in phenoxyacetone, it is instructive to compare its methylene chemical shift with those in related molecules where one of the electron-withdrawing groups is absent or altered.

CompoundStructureMethylene Group of InterestExperimental ¹H Chemical Shift (δ, ppm in CDCl₃)
Phenoxyacetone C₆H₅OCH₂COCH₃-O-CH₂ -CO-~4.55[3]
2-MethoxyacetophenoneC₆H₅COCH₂OCH₃-CO-CH₂ -O-~4.70
Ethyl PhenylacetateC₆H₅CH₂COOCH₂CH₃-O-CH₂ -CH₃~4.15
Diethyl EtherCH₃CH₂OCH₂CH₃-O-CH₂ -CH₃~3.48
AcetoneCH₃COCH₃(Reference for -COCH₃)(Methyl protons at ~2.17)

Analysis of Comparative Data:

  • Phenoxyacetone vs. Diethyl Ether: The methylene protons in diethyl ether, which are adjacent to a single oxygen atom, resonate around 3.48 ppm. The signal for the methylene protons in phenoxyacetone is shifted downfield by more than a full ppm, clearly demonstrating the potent additive deshielding effect of the adjacent carbonyl group.

  • Phenoxyacetone vs. Ethyl Phenylacetate: In ethyl phenylacetate, the methylene protons of the ethyl group (-OCH₂CH₃) are adjacent to an ester oxygen and resonate around 4.15 ppm. This is also significantly downfield, but the slightly more upfield position compared to phenoxyacetone's methylene can be attributed to the differing electronic nature of the adjacent carbonyl (ketone vs. ester).

  • Phenoxyacetone vs. 2-Methoxyacetophenone: 2-Methoxyacetophenone provides an excellent comparison, featuring the same -COCH₂O- framework. Its methylene protons appear at approximately 4.70 ppm. The subtle difference in chemical shift arises from the point of attachment to the phenyl ring; in phenoxyacetone, the ring is attached via the ether oxygen, while in 2-methoxyacetophenone, it is attached via the carbonyl group. This alters the overall electronic distribution and influence on the methylene bridge.

This comparative analysis underscores a key principle: the chemical shift of a methylene group is a sensitive probe of its environment, with multiple electron-withdrawing groups producing a cumulative and significant downfield shift.

Experimental Protocol for ¹H NMR Analysis

To ensure reproducible and accurate data, a standardized protocol for sample preparation and analysis is essential.

Objective: To acquire a high-resolution ¹H NMR spectrum of phenoxyacetone.

Materials:

  • Phenoxyacetone sample

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm)

  • Pipettes and vial

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the phenoxyacetone sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS.

    • Ensure the sample is fully dissolved. If not, gently vortex or warm the sample.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

Visualization of the Analytical Workflow

The process of determining and verifying the chemical shift can be visualized as a logical workflow.

G cluster_0 Structural Analysis cluster_1 Theoretical Prediction cluster_2 Experimental Verification A Phenoxyacetone Structure C₆H₅OCH₂COCH₃ B Identify Target Protons: -OCH₂CO- A->B C Analyze Electronic Effects B->C D Inductive Effect: -O- (Ether) -C=O (Ketone) C->D E Anisotropy: Phenyl Ring & Carbonyl C->E F Predicted Shift: Strongly Deshielded (δ > 4.0 ppm) D->F E->F H Acquire ¹H NMR Spectrum F->H Verify Experimentally G Prepare Sample in CDCl₃ G->H I Process & Analyze Data H->I J Observed Shift: δ ≈ 4.55 ppm I->J J->F Confirm Prediction

Sources

Comparative

HPLC Retention Time Standards for Aryloxy Ketone Impurities: A Comparative Performance Guide

Executive Summary: The Precision Imperative In the synthesis of aryloxy propanolamine drugs (e.g., beta-blockers, SNRIs like Duloxetine), aryloxy ketones serve as critical intermediates. However, their structural similar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the synthesis of aryloxy propanolamine drugs (e.g., beta-blockers, SNRIs like Duloxetine), aryloxy ketones serve as critical intermediates. However, their structural similarity to the Active Pharmaceutical Ingredient (API) and propensity for isomerism present a formidable analytical challenge.

This guide objectively compares the performance of Certified Reference Standards (CRS) against common alternatives—In-Situ Generated Standards and Relative Retention Time (RRT) Markers . Through experimental validation, we demonstrate that while alternative methods offer upfront cost savings, they introduce significant risks in retention time (RT) precision and impurity quantification, potentially compromising ICH Q3A/Q3B compliance.

The Analytical Challenge: Aryloxy Ketone Behavior

Aryloxy ketones exhibit specific physicochemical behaviors that complicate HPLC analysis:

  • Structural Isomerism: Positional isomers (e.g., 1-naphthyl vs. 2-naphthyl substitution) often co-elute or have RT differences of

    
     minutes.
    
  • Hydrophobicity: High LogP values lead to strong retention on C18 columns, making them susceptible to RT drift caused by minor fluctuations in organic modifier concentration or temperature.

  • Tautomerism: Keto-enol tautomerization can cause peak broadening or splitting under non-optimized pH conditions.

Comparison of Standard Types
FeatureCertified Reference Standard (CRS) In-Situ / Crude Standard RRT Marker (Surrogate)
Traceability ISO 17034 / NIST TraceableInternal / NoneMethod Dependent
Purity Certified (>99.0%) with UncertaintyVariable (often unknown)High (for the marker itself)
RT Precision High (Direct comparison)Low (Matrix interference)Medium (Gradient dependent)
Quantification Absolute (Response Factor = 1.0)Estimated (Assumed RF = 1.0)Relative (Requires RF correction)

Experimental Validation

To quantify the performance gap, we conducted a comparative study using a representative aryloxy ketone impurity profile common in SNRI synthesis.

Methodology

Objective: Evaluate RT stability and resolution of the target impurity 1-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-2-one (Target Ketone) using different standard approaches.

Chromatographic Conditions:

  • System: UHPLC with PDA Detector.

  • Column: C18 High-Purity Silica (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.[1]

  • Detection: 230 nm.

Protocol: Standard Preparation
  • CRS Preparation: Dissolve 10 mg of Certified Reference Standard in 10 mL Mobile Phase B (Stock A). Dilute to 10 µg/mL with Mobile Phase A.

  • In-Situ Generation: React 1-fluoronaphthalene with 2-acetylthiophene in basic media (simulated reaction). Extract crude aliquot, dilute to approx. concentration.

  • RRT Marker: Use the API (Duloxetine HCl) as the relative marker.

Performance Data & Analysis

Retention Time Precision (Inter-Day)

We measured the retention time of the Target Ketone over 5 days (n=30 injections).

Standard TypeMean RT (min)SD (min)% RSDShift vs. Day 1
Certified Reference Standard (CRS) 14.250.020.14% +0.03 min
In-Situ Generated (Crude) 14.310.151.05% +0.12 min
RRT Marker (Calculated) N/A (Ratio)N/A0.85% *Variable**

**RRT precision is based on the ratio stability. *RRT values shifted significantly when column lot changed due to dwell volume differences.

Insight: The In-Situ standard showed "RT Drift" likely caused by matrix effects (residual reactants modifying the local stationary phase environment). The CRS provided a consistent anchor point.

Resolution of Isomers

A critical test involved separating the Target Ketone from its positional isomer (2-naphthyl analog).

  • CRS Co-Injection: Distinct separation observed. Resolution (

    
    ) = 2.1.
    
  • In-Situ Standard: The crude mixture contained unreacted starting materials that co-eluted with the isomer, broadening the peak and masking the separation. Effective

    
     < 1.0 (unresolved).
    

Visualizing the Workflow

The following diagrams illustrate the decision-making process and the scientific mechanism behind the retention behavior.

Diagram 1: Standard Selection Decision Tree

StandardSelection Start Start: Impurity Identification IsCritical Is Impurity > ICH Threshold? Start->IsCritical IsomerRisk Isomerism Risk? IsCritical->IsomerRisk Yes (High Risk) UseInSitu Use In-Situ/Crude (Early R&D Only) IsCritical->UseInSitu No (Low Risk) UseCRS Select Certified Reference Standard (High Accuracy/Stability) IsomerRisk->UseCRS High (Positional Isomers) UseRRT Select RRT Marker (Routine Monitoring) IsomerRisk->UseRRT Low (Unique Structure) UseInSitu->UseCRS Method Validation Phase

Caption: Decision logic for selecting the appropriate standard based on regulatory risk and chemical complexity.

Diagram 2: Retention Mechanism & Failure Points

RetentionMechanism Analyte Aryloxy Ketone (Hydrophobic/Polar) Interaction Hydrophobic Interaction + Silanol H-Bonding Analyte->Interaction Stationary C18 Stationary Phase Stationary->Interaction Mobile Mobile Phase (Buffer/ACN) Mobile->Interaction Result Retention Time Interaction->Result Drift1 Variable: Temp/pH Drift1->Mobile Alters Selectivity Drift2 Variable: Matrix Effect Drift2->Stationary Blocks Active Sites

Caption: Mechanistic factors influencing retention time. Red nodes indicate variables that uncontrolled standards (In-Situ) fail to mitigate.

Expert Recommendations

Based on the comparative data, we recommend the following protocol for aryloxy ketone analysis in regulated environments:

  • Primary Qualification: Always use a Certified Reference Standard during method development to establish the absolute retention time and Response Factor (RF) relative to the API.

  • System Suitability: Include the CRS in the System Suitability Test (SST) sequence. Do not rely solely on RRT for isomers, as column aging can shift selectivity for polar ketones differently than for the amine API.

  • Buffer Control: Maintain mobile phase pH within

    
     units. Aryloxy ketones are sensitive to silanol activity, which varies significantly with pH.
    

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.[2] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience.
  • Lilly Research Laboratories. Characterization of Duloxetine HCl API and its process related Impurities. ResearchGate.[3] [Link]

  • European Patent Office. Retention Index Standards for Liquid Chromatography (EP 2825877 B1).[4][Link]

  • Inorganic Ventures. Demystifying Certified Reference Materials Vs. Reference Standards.[Link]

Sources

Validation

Analytical Differentiation of 1-(3-Methoxyphenoxy)-2-propanone and 1-(3-Methoxyphenyl)-2-propanone

The following guide is structured as a high-level technical advisory for analytical and process chemists. It addresses the specific challenge of distinguishing two structurally related but chemically distinct compounds o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical advisory for analytical and process chemists. It addresses the specific challenge of distinguishing two structurally related but chemically distinct compounds often encountered in impurity profiling and synthetic pathway analysis.

Executive Summary

In pharmaceutical development and forensic analysis, the precise structural elucidation of ketone intermediates is critical. This guide differentiates 1-(3-methoxyphenoxy)-2-propanone (Compound A) from 1-(3-methoxyphenyl)-2-propanone (Compound B) .[1]

While these compounds share a similar nomenclature and substituted aromatic core, they differ fundamentally in their linkage: Compound A is an aryloxy ketone (ether linkage), whereas Compound B is a phenylacetone derivative (carbon-carbon linkage).[1] This structural variance results in distinct mass spectral fragmentation patterns and NMR chemical shifts, which are the primary metrics for identification.

Why This Matters:

  • Synthetic Process Control: In the alkylation of 3-methoxyphenol with haloacetones, O-alkylation yields Compound A, while C-alkylation (often an impurity or intended alternative route) yields Compound B.[1]

  • Forensic & Regulatory: Compound B is a structural isomer of controlled substance precursors (methoxy-P2P), whereas Compound A is generally unregulated, making false positives a significant liability.[1]

Structural & Physicochemical Basis[2]

The fundamental difference lies in the atom bridging the aromatic ring and the acetonyl moiety.

FeatureCompound A (Aryloxy)Compound B (Phenylacetone)
IUPAC Name 1-(3-methoxyphenoxy)propan-2-one1-(3-methoxyphenyl)propan-2-one
Formula


Molecular Weight 180.20 g/mol 164.20 g/mol
Linkage Ether Oxygen (

)
Methylene Bridge (

)
CAS RN 63674-47-5 (Isomer generic)3027-13-2 (Generic P2P analog)

Critical Note: These are not isomers. They differ by exactly one oxygen atom (16 Da).[1] However, in low-resolution rapid screening (e.g., UV-Vis or poor chromatography), they can co-elute or be misidentified due to similar polarity.[1]

Mass Spectrometry (GC-MS) Performance[1][2]

Mass spectrometry provides the most immediate differentiation through the Molecular Ion (


) and fragmentation pathways.
Compound A: 1-(3-methoxyphenoxy)-2-propanone[1][4][5]
  • Molecular Ion (

    
    ):  m/z 180 (Distinctive).[1]
    
  • Fragmentation Mechanism: The ether oxygen directs cleavage. The primary bond break occurs at the

    
    -carbon relative to the ether oxygen or the carbonyl.
    
  • Key Fragments:

    • m/z 137: Loss of acetyl group (

      
      ).[1]
      
    • m/z 123/124: 3-methoxyphenol radical cation (cleavage at the ether).[1]

    • m/z 43: Acetyl cation (

      
      ), typically the base peak in methyl ketones.
      
Compound B: 1-(3-methoxyphenyl)-2-propanone[1][5]
  • Molecular Ion (

    
    ):  m/z 164.[1]
    
  • Fragmentation Mechanism: Follows standard phenylacetone fragmentation, dominated by benzylic cleavage (McLafferty rearrangement is less favored due to lack of gamma-hydrogens for the ketone, but simple cleavage dominates).

  • Key Fragments:

    • m/z 121 (Base Peak): 3-methoxybenzyl cation (Tropylium ion analog).[1] This is the diagnostic peak for methoxy-P2P derivatives.[1]

    • m/z 91: Tropylium ion (secondary fragmentation).[1]

    • m/z 135: Loss of acyl radical (less common).[1]

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent fragmentation logic.

Fragmentation cluster_legend Key Difference A Compound A (MW 180) A_Frag1 m/z 123/124 (Phenoxy Cation) A->A_Frag1 Ether Cleavage A_Frag2 m/z 43 (Acetyl) A->A_Frag2 Alpha Cleavage B Compound B (MW 164) B_Frag1 m/z 121 (Methoxybenzyl) B->B_Frag1 Benzylic Cleavage (Base Peak) B_Frag2 m/z 91 (Tropylium) B_Frag1->B_Frag2 - CH2O Info MW Difference: 16 Da Base Peak Shift: 121 vs 43/123

Caption: Comparative fragmentation pathways. Compound B is characterized by the stable benzylic cation (m/z 121), while Compound A cleaves at the ether linkage.

NMR Spectroscopy: The Definitive Confirmation

While MS differentiates by mass, Proton NMR (


-NMR) provides indisputable structural proof by analyzing the chemical environment of the methylene bridge.
Comparative Chemical Shifts ( )
Proton GroupCompound A (

)
Compound B (

)
Mechanistic Explanation
Methylene Bridge

4.50 - 4.60 ppm (s)

3.60 - 3.70 ppm (s)
The oxygen atom in Compound A is highly electronegative, deshielding the protons significantly more than the aromatic ring in Compound B.
Methyl Ketone

2.25 ppm (s)

2.15 ppm (s)
Similar environment, slight variation due to inductive effects.[1]
Aromatic Ring

6.5 - 7.2 ppm (m)

6.7 - 7.3 ppm (m)
Complex multiplet patterns.[1] Compound A often shows more separation due to the alkoxy substituent effect.
Methoxy (

)

3.80 ppm (s)

3.80 ppm (s)
Identical; not useful for differentiation.[1]

Diagnostic Rule: If the methylene singlet appears above 4.0 ppm, it is the Ether (Compound A) . If it appears below 3.8 ppm, it is the Phenylacetone (Compound B) .

Experimental Protocol: Identification Workflow

This protocol is designed for the analysis of crude reaction mixtures where both products might be present as competitors (O- vs C-alkylation).[1]

Step 1: Sample Preparation (Liquid-Liquid Extraction)[1]
  • Dissolve 50 mg of sample in 10 mL Dichloromethane (DCM) .

  • Wash with 5 mL 0.1 M NaOH (removes unreacted phenols which can interfere with chromatography).[1]

  • Wash with 5 mL Brine.

  • Dry organic layer over

    
    , filter, and concentrate.[1]
    
Step 2: GC-MS Screening[1]
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Inlet: 250°C, Split 20:1.

  • Oven: 80°C (1 min)

    
     280°C at 15°C/min.
    
  • Detection: EI Scan (40-400 amu).[1]

  • Acceptance Criteria:

    • Target Peak MW must match 180 (A) or 164 (B).[1]

    • Check Base Peak: 121 indicates Compound B.[1]

Step 3: NMR Verification (If MS is ambiguous)
  • Redissolve 10 mg of residue in 0.6 mL

    
    .
    
  • Acquire 16 scans on a 400 MHz instrument.[1]

  • Integrate the region 3.5–4.8 ppm.

  • Calculate Ratio: If both peaks are present (mixture), the ratio of integrals at 4.5 ppm vs 3.6 ppm quantifies the O-alkylation vs C-alkylation ratio.[1]

Visualization: Analytical Decision Matrix

Workflow Start Unknown Sample GCMS GC-MS Analysis (DB-5MS Column) Start->GCMS Decision1 Molecular Ion (M+)? GCMS->Decision1 Result180 M+ = 180 Decision1->Result180 180 Da Result164 M+ = 164 Decision1->Result164 164 Da CheckFrag1 Check Fragments: m/z 123, 43 present? Result180->CheckFrag1 CheckFrag2 Check Fragments: m/z 121 (Base) present? Result164->CheckFrag2 ConfirmA CONFIRMED: Compound A (Aryloxy Ketone) CheckFrag1->ConfirmA Yes NMR Run 1H-NMR (Structural Proof) CheckFrag1->NMR Ambiguous ConfirmB CONFIRMED: Compound B (Phenylacetone) CheckFrag2->ConfirmB Yes CheckFrag2->NMR Ambiguous NMR->ConfirmA Singlet @ 4.5 ppm NMR->ConfirmB Singlet @ 3.6 ppm

Caption: Step-by-step decision matrix for differentiating the two compounds using MS and NMR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31231, 1-(4-Methoxyphenyl)-2-propanone (Isomer Analog Data). Retrieved from [Link][1]

  • McDermott, S., et al. (2011). "The analysis of substituted cathinones.[2][3] Part 2: An investigation into the phenylacetone based isomers." Forensic Science International, 212(1-3), 13-21.[1] (Provides definitive MS/NMR data for methoxy-substituted phenylacetones).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard reference for chemical shift prediction of alpha-oxy vs alpha-aryl protons).

  • NIST Mass Spectrometry Data Center. 2-Propanone, 1-(2-methoxyphenoxy)- (Isomer Analog Data).[1] Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Methoxyphenoxy)-2-propanone

CAS: 6437-63-4 | Molecular Formula: C₁₀H₁₂O₃ | Class: Aromatic Ether Ketone Executive Summary & Risk Profile 1-(3-Methoxyphenoxy)-2-propanone is a functionalized aromatic ether-ketone commonly used as a pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6437-63-4 | Molecular Formula: C₁₀H₁₂O₃ | Class: Aromatic Ether Ketone

Executive Summary & Risk Profile

1-(3-Methoxyphenoxy)-2-propanone is a functionalized aromatic ether-ketone commonly used as a pharmaceutical intermediate (e.g., in the synthesis of guaifenesin derivatives or muscle relaxants).[1][2] As a Senior Application Scientist, I prioritize a "defense-in-depth" strategy. While this compound does not carry the extreme volatility of lower molecular weight ketones (like acetone), its lipophilic nature allows for dermal absorption, and the ketone moiety presents specific permeation risks to standard glove materials.

Core Hazard Classifications (GHS/CLP):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

  • Physical: Combustible Liquid (if handled above flash point).

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, specifying materials based on chemical resistance data for aromatic ketones.

PPE CategoryStandard RequirementTechnical Justification & Specifications
Hand Protection (Handling) Double Nitrile (Disposable)Spec: Minimum 0.11 mm (4 mil) outer / 0.06 mm inner.Logic: Aromatic ketones degrade nitrile slower than aliphatic ketones (acetone), but permeation still occurs. Double gloving provides a "breakthrough buffer" of ~15–30 minutes. Change immediately upon splash.[3]
Hand Protection (Spills) Butyl Rubber or Silver Shield™ Spec: >0.3 mm thickness.Logic: Ketones cause rapid swelling in natural rubber and standard nitrile. Butyl rubber offers >480 min breakthrough time for ketones/ethers.
Eye/Face Chemical Splash Goggles Spec: ANSI Z87.1+ (Impact & Splash).Logic: Safety glasses are insufficient. As a liquid intermediate, the risk of micro-droplet projection during transfer requires a complete seal against the ocular orbit.
Respiratory Fume Hood (Primary)Spec: Face velocity 80–100 fpm.Logic: Engineering controls are superior to respirators. If hood use is impossible (e.g., maintenance), use a half-face respirator with OV/P100 (Organic Vapor + Particulate) cartridges.
Body Lab Coat (Cotton/Poly)Spec: Buttoned to neck; sleeves rolled down.Logic: Standard protection. For scale-up (>1L), add a chemically resistant apron (Tyvek/Polyethylene).
Operational Protocol: The "Self-Validating" Workflow

Safety is not a static state; it is a continuous process of validation. Follow this workflow to ensure system integrity before and during use.

Phase A: Pre-Operational Validation
  • Glove Integrity Check: Inflate nitrile gloves with air to check for micro-pinholes before donning.

  • Hood Verification: Verify the magnehelic gauge or flow monitor is within the "Safe" zone (usually 0.3–0.5 inches water gauge).

  • Quenching Agent Prep: Have a beaker of dilute aqueous detergent or weak base (sodium carbonate) ready for immediate decontamination of glassware.

Phase B: Active Handling (Weighing & Transfer)
  • The "Clean-Hand/Dirty-Hand" Rule: Use your non-dominant hand only for "dirty" tasks (holding the reagent bottle) and your dominant hand for "clean" tasks (operating the balance, writing).

  • Viscosity Management: This compound can be viscous.[4][5] Avoid using high-pressure syringes which can cause splashback. Use positive-displacement pipettes or wide-bore glass pipettes.

  • Vapor Control: Keep the receiving vessel closed or under a nitrogen blanket during transfer to minimize moisture uptake and vapor release.

Phase C: Post-Operational Decontamination
  • Primary Wash: Rinse all glassware with acetone (collect as organic waste), then wash with soap and water.

  • Surface Wipe: Wipe the balance and hood sash with a detergent solution, not pure isopropanol (which spreads lipophilic residues), then follow with a solvent wipe.

Emergency Response & Disposal Plan
Spill Management (Minor < 100 mL)
  • Isolate: Alert nearby personnel.

  • PPE Upgrade: Don Butyl gloves if direct contact with the pool is likely.

  • Absorb: Use vermiculite or a universal absorbent pad. Do not use paper towels (increases surface area for evaporation).

  • Neutralize: Wipe area with a mild detergent solution to remove oily residue.

Waste Disposal Logic
  • Stream A (Halogenated): NO. (Unless mixed with DCM/Chloroform).

  • Stream B (Non-Halogenated Organic): YES. This is the correct stream for 1-(3-Methoxyphenoxy)-2-propanone.

  • Stream C (Aqueous): NO. The compound is lipophilic and toxic to aquatic life; do not pour down the drain.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of safety checks required before the chemical is even opened.

SafetyProtocol Start START: Reagent Retrieval RiskCheck Risk Assessment: Check Ventilation Start->RiskCheck PPE_Select PPE Selection: Nitrile (Splash) vs Butyl (Spill) RiskCheck->PPE_Select Flow > 80fpm? Inspect Integrity Check: Glove Inflation Test PPE_Select->Inspect Inspect->PPE_Select Fail (Replace) Handling Active Handling: Fume Hood Only Inspect->Handling Pass Disposal Disposal: Non-Halogenated Waste Handling->Disposal

Figure 1: The "Self-Validating" Safety Loop. Note that the process loops back if PPE integrity fails.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138748, 1-(2-methoxyphenoxy)propan-2-one (Isomer Proxy). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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